Tryptamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZUJBASMCUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045698 | |
| Record name | Nicotredole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-14-0 | |
| Record name | Tryptamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotredole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29876-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotredole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTREDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1T12OCLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tryptamide's Mechanism of Action in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamide, an endogenous monoamine alkaloid and a derivative of the essential amino acid tryptophan, plays a multifaceted role in the central nervous system (CNS). Its structural similarity to serotonin has long implicated it in serotonergic neurotransmission. However, recent research has unveiled a more complex pharmacological profile, positioning this compound as a modulator of multiple neurotransmitter systems. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in the CNS, focusing on its interactions with key receptor systems and its influence on monoamine release. The information is presented to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential and in designing future investigations.
This compound's effects in the CNS are primarily mediated through three interconnected mechanisms: direct agonism at serotonin and trace amine-associated receptors, and its function as a monoamine releasing agent. Understanding these distinct yet overlapping actions is crucial for a comprehensive grasp of its physiological and potential pathophysiological roles.
Receptor Binding and Functional Activity
This compound and its analogues exhibit a wide range of affinities and functional activities at various receptors in the CNS. The primary targets identified to date are the serotonin 5-HT2A receptor and the Trace Amine-Associated Receptor 1 (TAAR1).
Serotonin 5-HT2A Receptor Agonism
This compound is a known agonist of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[1] Activation of the 5-HT2A receptor is a key mechanism underlying the psychoactive effects of many tryptamine derivatives.[2]
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| Tryptamine | 5-HT2A | Functional (G-protein activation) | EC50 | 7.36 ± 0.56 |
| Tryptamine | 5-HT2A | Functional (β-arrestin recruitment) | EC50 | 3,485 ± 234 |
| N,N-Dimethyltryptamine (DMT) | 5-HT2A | Binding | Ki | 108 |
| Psilocin (4-HO-DMT) | 5-HT2A | Binding | Ki | 40 |
| 5-MeO-DMT | 5-HT2A | Binding | Ki | 61.5 |
Data compiled from multiple sources. Experimental conditions may vary.[1][3]
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][5]
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Tryptamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR coupled to the Gs signaling pathway.[1] TAAR1 is expressed in key monoaminergic brain regions and plays a modulatory role in dopaminergic and serotonergic neurotransmission.[6]
| Species | Assay Type | Parameter | Value (nM) |
| Rat | Functional (cAMP accumulation) | EC50 | Potent Full Agonist |
| Mouse | Functional (cAMP accumulation) | EC50 | Weak Full Agonist |
| Human | Functional (cAMP accumulation) | EC50 | Very Weak Partial Agonist |
Data indicates species-dependent differences in tryptamine's efficacy at TAAR1.[1]
Activation of TAAR1 by tryptamine leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit. AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.[7]
Monoamine Releasing Activity
In addition to direct receptor agonism, tryptamine functions as a monoamine releasing agent, promoting the efflux of serotonin, dopamine, and norepinephrine from presynaptic terminals.[1] This action is thought to be mediated, at least in part, through its interaction with TAAR1, which can modulate the activity of monoamine transporters.
Quantitative Data: Monoamine Release
| Neurotransmitter | Parameter | Value (nM) |
| Serotonin | EC50 | 32.6 |
| Dopamine | EC50 | 164 |
| Norepinephrine | EC50 | 716 |
Data represents the half-maximal effective concentration for neurotransmitter release.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for 5-HT2A Receptor
This assay determines the binding affinity of tryptamine for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 cells).
-
Radioligand (e.g., [3H]ketanserin).
-
Tryptamine solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT2A antagonist like ketanserin).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of tryptamine.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or a tryptamine dilution.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, washing with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of tryptamine and calculate the Ki value using the Cheng-Prusoff equation.
TAAR1 Functional Assay (cAMP Accumulation)
This assay measures the ability of tryptamine to activate TAAR1 and stimulate the production of cyclic AMP (cAMP).[8]
Materials:
-
Cells expressing human TAAR1 (e.g., HEK293 cells).[8]
-
Tryptamine solutions of varying concentrations.
-
Stimulation buffer.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or similar).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Plate TAAR1-expressing cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.
-
Add varying concentrations of tryptamine to the wells.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value for tryptamine.
Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo psychoactive potential of tryptamine-like compounds.[9][10]
Materials:
-
Male C57BL/6J mice.[10]
-
Tryptamine solution for injection (intravenous or intraperitoneal).
-
Observation chambers.
-
Video recording equipment.
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer tryptamine or a vehicle control to the mice.
-
Immediately place the mice back into the observation chambers and record their behavior for a set period (e.g., 30 minutes).[10]
-
A trained observer, blind to the treatment conditions, will score the number of head twitches. A head twitch is a rapid, rotational movement of the head.
-
Compare the number of head twitches between the tryptamine-treated and control groups.
Conclusion
The mechanism of action of this compound in the central nervous system is complex, involving direct agonism at 5-HT2A and TAAR1 receptors, as well as the promotion of monoamine release. This multifaceted pharmacology contributes to a wide range of physiological and behavioral effects. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued exploration of this compound and its derivatives as potential therapeutic agents for neuropsychiatric disorders. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Endogenous Tryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous tryptamine, a monoamine alkaloid derived from the essential amino acid tryptophan, has long been a subject of scientific inquiry. Initially considered a mere metabolic byproduct, a growing body of evidence now firmly establishes tryptamine as a neuroactive compound with significant physiological functions. It acts as a neuromodulator and potentially as a neurotransmitter, exerting its effects through a complex interplay with various receptor systems, most notably the trace amine-associated receptor 1 (TAAR1) and serotonin receptors. This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological functions of endogenous tryptamine, with a focus on its roles in the central nervous system, gastrointestinal tract, and cardiovascular system. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Introduction
Tryptamine is an indoleamine metabolite of tryptophan, structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine)[1][2]. Found in trace amounts in the mammalian brain, its presence and neuroactive properties suggest a functional role beyond that of a simple metabolic intermediate[2][3]. Tryptamine's physiological significance is underscored by its interactions with specific receptor systems, leading to the modulation of key signaling pathways that influence neuronal activity, gut motility, and cardiovascular tone[1][4][5]. This guide synthesizes the current understanding of endogenous tryptamine's physiological functions, providing a technical resource for researchers and drug development professionals.
Biosynthesis and Metabolism
The metabolic pathway of tryptamine is a tightly regulated process involving its synthesis from tryptophan and its subsequent degradation by monoamine oxidases.
Biosynthesis
Endogenous tryptamine is synthesized from the essential amino acid L-tryptophan through a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC)[1][6]. This process removes the carboxylic acid group from tryptophan, yielding tryptamine[1].
Metabolism
The primary route of tryptamine catabolism is oxidative deamination by monoamine oxidase (MAO), primarily MAO-A and MAO-B[1]. This enzymatic reaction converts tryptamine to indole-3-acetaldehyde, which is further oxidized to indole-3-acetic acid (IAA), the major metabolite of tryptamine[1][7]. The metabolism of tryptamine is extremely rapid, resulting in a very short biological half-life[1].
Figure 1: Biosynthesis and Metabolism of Tryptamine.
Physiological Functions and Signaling Pathways
Endogenous tryptamine exerts its physiological effects by interacting with a variety of receptors, leading to the activation of downstream signaling cascades.
Central Nervous System
In the central nervous system (CNS), tryptamine is considered a neuromodulator or a putative neurotransmitter[3][8]. It modulates the activity of major neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems[1].
-
Trace Amine-Associated Receptor 1 (TAAR1): Tryptamine is a potent agonist of TAAR1, a G-protein coupled receptor (GPCR) found in the brain[1]. Activation of TAAR1 by tryptamine can lead to the modulation of monoaminergic neurotransmission[1]. The signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP)[1].
-
Serotonin (5-HT) Receptors: Tryptamine also interacts with several serotonin receptors. It is a full agonist of the 5-HT2A receptor[1]. The activation of 5-HT2A receptors is believed to mediate some of the psychoactive effects observed with exogenous tryptamine administration[9].
Figure 2: Tryptamine Signaling via TAAR1 in the CNS.
Gastrointestinal Tract
In the gastrointestinal (GI) tract, tryptamine plays a significant role in regulating motility[1][5]. Commensal gut bacteria can produce tryptamine from dietary tryptophan[1][10]. This bacterially-derived tryptamine can then act on the host's enteric nervous system.
-
5-HT4 Receptors: Tryptamine activates 5-HT4 receptors on colonocytes, the epithelial cells of the colon[1][5]. This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cAMP[1]. The elevated cAMP levels promote the secretion of electrolytes and water into the intestinal lumen, thereby increasing gut motility[1][10].
Figure 3: Tryptamine-mediated signaling in the gastrointestinal tract.
Cardiovascular System
The effects of tryptamine on the cardiovascular system are complex, with studies reporting both pressor and depressor responses depending on the route of administration and the specific vascular bed[4]. Central administration of tryptamine in rats has been shown to cause both increases and decreases in arterial blood pressure and heart rate[4]. The pressor response appears to be mediated by the activation of central methysergide-sensitive receptors[4].
Quantitative Data
The following tables summarize key quantitative data related to endogenous tryptamine.
| Parameter | Species | Tissue/System | Value | Reference |
| Endogenous Concentration | Rat | Whole Brain | 0.60 ± 0.06 ng/g | [11] |
| Receptor Binding Affinity (EC50) | Human | 5-HT2A Receptor | 7.36 ± 0.56 nM | [1] |
| Receptor Binding Affinity (EC50) - β-arrestin pathway | Human | 5-HT2A Receptor | 3,485 ± 234 nM | [1] |
Table 1: Quantitative Data for Endogenous Tryptamine.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the physiological functions of endogenous tryptamine.
Quantification of Tryptamine in Brain Tissue
Method: High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection[11].
Protocol Outline:
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Extraction: Tryptamine is extracted from the homogenate using an organic solvent such as ethyl acetate.
-
Purification: The extract is purified using a weak cation-exchange resin to isolate tryptamine from other interfering substances.
-
Chromatographic Separation: The purified sample is injected into an HPLC system equipped with a reversed-phase column (e.g., µBondapak C18). Isocratic elution is used to separate tryptamine.
-
Detection: Tryptamine is detected using a fluorometric detector, which provides high sensitivity and selectivity.
-
Quantification: The concentration of tryptamine is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of tryptamine.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Tryptamine: a neuromodulator or neurotransmitter in mammalian brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the cardiovascular responses to central injection of tryptamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Intestinal bacteria-derived tryptamine and its impact on human gut microbiota [frontiersin.org]
- 6. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tryptamine: a metabolite of tryptophan implicated in various neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
The Pharmacokinetics and Bioavailability of Tryptamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of tryptamide derivatives, a class of compounds with significant therapeutic and research interest. Tryptamides, characterized by an indole scaffold with an ethylamine side chain, encompass a wide range of substances including endogenous neurotransmitters, psychedelic compounds, and pharmaceutical drugs. Understanding their absorption, distribution, metabolism, and excretion (ADME) properties is critical for the development of safe and effective therapeutic agents.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several prominent this compound derivatives. These values have been compiled from various preclinical and clinical studies and are presented to facilitate comparison across compounds. It is important to note that parameters can vary significantly based on the species studied, dose, and route of administration.
Table 1: Pharmacokinetics of Psychedelic this compound Derivatives
| Compound | Species | Dose and Route | Cmax | Tmax | Elimination Half-life (t½) | Oral Bioavailability (F) | Reference(s) |
| N,N-Dimethyltryptamine (DMT) | Human | 9-21.5 mg (IV infusion over 10 min) | Dose-dependent | ~2 min | 9-12 min | Not orally active alone | [1][2] |
| Human | with MAOI (Ayahuasca) | Variable | Variable | Prolonged | Orally active | [3] | |
| 5-MeO-DMT | Mouse | 2, 10, 20 mg/kg (IP) | Dose-dependent | ~5-7 min | 12-19 min | Not orally active alone | [4][5] |
| Human | Vaporized inhalation | Not specified | 1-5 min | Short (effects last <1 hr) | Not applicable | [6] | |
| Psilocin (from Psilocybin) | Human | Oral | 8.2 ± 2.8 ng/mL | 1.8 - 4 h | 1.5 - 4 h | 52.7 ± 20% | [7][8] |
| Rat | Oral (extract) | 0.43 ± 0.12 µg/mL | 90 ± 2.1 min | 117.3 ± 40.3 min | Not specified | [3] | |
| Bufotenin (5-HO-DMT) | Human | IV | Not specified | Not specified | Not specified | Low (extensive first-pass metabolism) | |
| 4-AcO-DMT (Psilacetin) | Rodent | Intraperitoneal | Lower than equimolar psilocybin | Not specified | ~30 min (for psilocin) | 70% relative bioavailability to psilocybin | |
| Human | Oral | Not specified | 20-40 min (onset) | Not specified | Orally active | [9] | |
| N,N-Diethyltryptamine (DET) | Human | Oral | Not specified | Not specified | 2-4 hours (duration) | Orally active (50-100 mg) | [10] |
| 5-MeO-DiPT ("Foxy") | Human | 6-12 mg (Oral) | Not specified | 1-1.5 h | 4-8 hours (duration) | Orally active | [11] |
| N,N-Dipropyltryptamine (DPT) | Human | Oral/Injection | Not specified | Fast (oral), 10-15 min (injection) | 2-4 hours (duration) | Orally active | [12] |
Table 2: Pharmacokinetics of Endogenous and Pharmaceutical this compound Derivatives
| Compound | Species | Dose and Route | Cmax | Tmax | Elimination Half-life (t½) | Oral Bioavailability (F) | Reference(s) |
| Melatonin | Human | 1-5 mg (Oral) | 10-100x physiological peak | 30-45 min | ~45 min | 9-33% | [13] |
| Sumatriptan | Human | 100 mg (Oral) | Variable | ~45 min (to 75% of Cmax) | ~2 h | 14% |
Experimental Protocols
This section details representative methodologies for key experiments in the pharmacokinetic evaluation of this compound derivatives.
In Vivo Pharmacokinetic Study in Rodents (Rat Model)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a this compound derivative following oral and intravenous administration in rats.
2.1.1. Animal Preparation and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. For oral studies, animals are fasted overnight prior to dosing.
-
Catheterization (for IV studies): For intravenous administration and serial blood sampling, the jugular vein may be catheterized under anesthesia. Animals are allowed to recover for at least 24 hours post-surgery.
2.1.2. Drug Formulation and Administration:
-
Oral (PO): The this compound derivative is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in water). Administration is performed via oral gavage using a ball-tipped gavage needle at a volume of 5-10 mL/kg.
-
Intravenous (IV): The compound is dissolved in a sterile, isotonic solution (e.g., saline). Administration is via a bolus injection or infusion through the jugular vein catheter.
2.1.3. Blood Sample Collection:
-
Serial blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from the tail vein or via the jugular vein catheter into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[1]
2.1.4. Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation. An internal standard (a structurally similar compound not present in the sample) is added, followed by a precipitating agent like acetonitrile. Samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[14]
-
Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is commonly used.
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.[14][15]
2.1.5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin).
-
Key parameters calculated include: Cmax, Tmax, area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Oral bioavailability (F) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.[16]
In Vitro Permeability Assays
2.2.1. Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, including the expression of tight junctions and various transporters. This assay is a gold standard for predicting in vivo oral absorption.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[17][18]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.[15][19]
-
Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the amount of compound that permeates to the basolateral (B) side is measured over time (typically 2 hours). To assess active efflux, the experiment is also performed in the B-to-A direction. Samples are taken from the donor and receiver compartments at the end of the incubation period.[17][18]
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.[18]
-
Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[17]
2.2.2. Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures passive transcellular permeability across an artificial lipid membrane, providing a high-throughput method to predict passive absorption.
-
Assay Setup: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.[11]
-
Experiment: The test compound is added to the donor wells (the filter plate), and the plate assembly is incubated for a set period (e.g., 4-16 hours).
-
Analysis: The concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated based on the change in concentration in the donor and acceptor wells over time.
Mandatory Visualizations
Signaling Pathways
Many this compound derivatives exert their effects through interaction with serotonin receptors, particularly the 5-HT2A receptor. The following diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT2A receptor agonists.
Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.
Experimental Workflows
The following diagrams illustrate typical workflows for the experimental protocols described above.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an in vitro Caco-2 permeability assay.
Conclusion
The pharmacokinetic profiles of this compound derivatives are diverse and highly dependent on their specific chemical structures. Substitutions on the indole ring and the ethylamine side chain significantly impact their ADME properties, including oral bioavailability, metabolic stability, and ability to cross the blood-brain barrier. The methodologies outlined in this guide provide a framework for the systematic evaluation of these properties, which is essential for the translation of promising this compound-based compounds from preclinical research to clinical applications. Further research is warranted to fully characterize the pharmacokinetics of a broader range of this compound analogs and to elucidate the complex interplay between their metabolic pathways and pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the pharmacokinetics of psilocin in rat plasma using ultra-performance liquid chromatography coupled with a photodiode array detector after orally administering an extract of Gymnopilus spectabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hallucinogen-like effects of N,N-dipropyltryptamine (DPT): possible mediation by serotonin 5-HT1A and 5-HT2A receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. recovered.org [recovered.org]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 12. Dipropyltryptamine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. enamine.net [enamine.net]
Structure-Activity Relationship of Tryptamide Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamine, a monoamine alkaloid, serves as a privileged scaffold in medicinal chemistry due to its structural resemblance to the neurotransmitter serotonin.[1] Its indole ring and ethylamine side chain are amenable to a wide range of chemical modifications, leading to a diverse array of analogs with varied pharmacological activities.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of tryptamide analogs, focusing on their interactions with serotonin and melatonin receptors, as well as their potential as anticancer agents. The information presented herein is intended to aid researchers in the rational design and development of novel this compound-based therapeutics.
Structure-Activity Relationship of this compound Analogs
The pharmacological profile of this compound analogs can be systematically modulated by introducing substituents at three key positions: the indole ring, the ethylamine side chain, and the terminal amino group.[1]
Serotonin Receptor Ligands
This compound analogs are well-known for their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes.[2] The affinity and functional activity at these receptors are highly dependent on the substitution pattern.
-
4-Position: Hydroxylation at the 4-position, as seen in psilocin (4-OH-DMT), can significantly increase potency at 5-HT2A receptors.[3] Acetoxylation at this position (e.g., 4-AcO-DMT) often results in a prodrug that is deacetylated in vivo to the more active 4-hydroxy analog.[3]
-
5-Position: A methoxy (CH3O) group at the 5-position, as in 5-MeO-DMT, generally confers high affinity for both 5-HT1A and 5-HT2A receptors.[2] Halogenation (e.g., with Cl, Br, or I) at the 5-position can also lead to high-affinity ligands for several 5-HT receptor subtypes.[4] The presence of an oxygen-containing substituent at the 5-position is a key determinant of activity.[5]
-
Other Positions: Methyl groups at the 2, 4, and 7-positions can have a negative impact on activity, while halogen substituents at the 5 and 7-positions may enhance it.[5]
-
N,N-Dialkylation: The nature of the alkyl groups on the terminal nitrogen is a critical factor. Generally, N,N-dialkylated tryptamines, such as N,N-dimethyltryptamine (DMT), are more potent than their N-monomethylated or primary amine counterparts.[2] Increasing the size of the N-alkyl substituents can influence receptor selectivity. For instance, bulkier N-alkyl groups have been associated with lower potency at 5-HT2C receptors.[3]
Melatonin Receptor Ligands
Melatonin (N-acetyl-5-methoxytryptamine) is a tryptamine derivative that acts as an agonist at melatonin receptors (MT1 and MT2). The SAR of this compound analogs at these receptors has been explored to develop agents for treating sleep disorders.
-
N-Acyl Group: The N-acetyl group is crucial for melatonin receptor activity.
-
5-Methoxy Group: The 5-methoxy group is also a key feature for high affinity at MT1 and MT2 receptors. Replacement of the ether methyl group with larger arylalkyl or aryloxyalkyl substituents has been investigated to probe for MT1-selectivity.[6]
Anticancer Agents
Recent studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanism of action is still under investigation but may involve the induction of apoptosis and cell cycle arrest.
-
A series of tryptamine salicylic acid derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The SAR studies revealed that substitutions at the C5 position of the tryptamine scaffold and the C3'–C5' positions of the salicylic acid moiety are important for activity.
-
Novel tryptamine derivatives bearing an azelayl chain or a 1,1,1-trichloroethyl group have shown significant cytotoxicity against hematological and solid tumor cell lines.[7]
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50, EC50) of selected this compound analogs at various targets.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |
| Tryptamine | - | >10,000 | - | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 1,100 | 4,800 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |
| N,N-Diallyltryptamine (DALT) | 224 | 701 | 1,014 | 1,087 | 8,993 | 3,745 |
| 4-HO-DALT | 204 | 133 | 2,593 | 1,018 | 213 | 10,000 |
| 5-MeO-DALT | 50 | 83 | 1,220 | 504 | 1,130 | 499 |
| N-Benzyltryptamine | - | 245 | 100 | 186 | - | - |
| 4-Hydroxytryptamine | 95 | - | - | 40 | - | - |
| Data compiled from multiple sources.[8] Experimental conditions may vary. '-' indicates data not available. |
Table 2: Anticancer Activity (IC50, µM) of Novel this compound Derivatives [7]
| Compound | KG-1 | MV-4-11 | REH | A431 | HT29 | IGROV1 | U2OS |
| 13 | 32.44 | 102.50 | 29.32 | >250 | 0.006 | >250 | >250 |
| 14 | >250 | >250 | >250 | 0.0072 | 0.096 | 0.0015 | 0.469 |
| Compound 13: Methyl 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoate | |||||||
| Compound 14: 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoic acid |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competition binding assay to determine the affinity of this compound analogs for the 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or rat frontal cortex homogenate.[9][10]
-
Radioligand: [3H]Ketanserin or [3H]-LSD (a common 5-HT2A antagonist radioligand).[9]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin or mianserin).
-
Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).
-
96-well microfilter plates (e.g., Millipore MultiScreen with GF/B filters).[9]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C until use. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[10]
-
Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-presoaked filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Dry the filter plates and add scintillation cocktail. Measure the radioactivity in a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.[10]
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.
Materials:
-
Cancer cell lines (e.g., MGC-803, MCF-7, HepG2, A549, HeLa).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: 5-HT2A receptor Gq signaling pathway.[12]
Caption: Melatonin receptor Gi signaling pathway.[6][13]
References
- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Tryptamide biosynthesis in mammalian and plant systems
An In-depth Technical Guide to Tryptamide Biosynthesis in Mammalian and Plant Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamides, a class of compounds derived from the essential amino acid tryptophan, play crucial roles in the neurobiology of mammals and the specialized metabolism of plants. In mammals, this compound derivatives such as serotonin and melatonin are vital neurotransmitters and hormones that regulate mood, sleep-wake cycles, and circadian rhythms. In plants, tryptamides are key intermediates in the biosynthesis of a vast array of bioactive alkaloids, many of which have significant pharmacological value. This technical guide provides a comprehensive overview of the core biosynthetic pathways of tryptamides in both mammalian and plant systems, with a focus on quantitative data, experimental methodologies, and regulatory signaling pathways.
This compound Biosynthesis in Mammalian Systems
In mammals, the biosynthesis of tryptamides primarily involves the decarboxylation of tryptophan to tryptamine, which can then be further modified by N-acetylation or N-methylation. A significant contribution to the body's tryptamine pool also comes from the metabolic activity of the gut microbiome.
Tryptamine Formation
The initial and rate-limiting step in the endogenous synthesis of tryptamine is the decarboxylation of L-tryptophan. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase.[1] This enzyme is responsible for the synthesis of several key monoamine neurotransmitters.[2]
Tryptophan → Tryptamine + CO₂
Commensal bacteria residing in the gastrointestinal tract, such as Ruminococcus gnavus and Clostridium sporogenes, also possess tryptophan decarboxylase and convert dietary tryptophan into tryptamine.[2] This gut-derived tryptamine can be absorbed into the bloodstream and contribute to the systemic pool.
N-Acetylation Pathway: The Route to Melatonin
A prominent pathway for tryptamine derivatives in mammals is N-acetylation, which is central to the synthesis of the hormone melatonin from serotonin (5-hydroxytryptamine).
-
Serotonin Formation: Tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, which is then decarboxylated by AADC to produce serotonin.
-
N-Acetylation: Arylalkylamine N-acetyltransferase (AANAT) , often referred to as the "timezyme," catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of serotonin, forming N-acetylserotonin.[3] This step is the primary point of regulation for the diurnal rhythm of melatonin production.[4]
-
O-Methylation: N-acetylserotonin is subsequently O-methylated by N-acetylserotonin O-methyltransferase (ASMT) to yield melatonin.[3]
N-Methylation Pathway
Tryptamine can also be N-methylated by the enzyme indolethylamine-N-methyltransferase (INMT) .[5] This enzyme catalyzes the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the amino group of tryptamine, producing N-methyltryptamine (NMT) and subsequently N,N-dimethyltryptamine (DMT).[5]
This compound Biosynthesis in Plant Systems
Plants possess a more elaborate and diverse this compound metabolism, which is integral to the production of a wide range of secondary metabolites, including complex alkaloids with potent biological activities.
Tryptophan Biosynthesis: The Shikimate Pathway
Unlike mammals, plants can synthesize tryptophan de novo via the shikimate pathway .[6] This pathway converts simple carbohydrate precursors into chorismate, which is the branch-point intermediate for the synthesis of all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[6]
Tryptamine Formation
The key enzyme for tryptamine synthesis in plants is tryptophan decarboxylase (TDC) .[2] This enzyme catalyzes the decarboxylation of tryptophan to tryptamine and is a critical entry point into the biosynthesis of terpenoid indole alkaloids (TIAs).[7]
Tryptophan → Tryptamine + CO₂
This compound Formation: The Role of N-Acyltransferases
The formation of an amide bond to the amino group of tryptamine, yielding a this compound, is a crucial step in the diversification of plant secondary metabolites. This reaction is catalyzed by a large and versatile family of enzymes known as BAHD acyltransferases . These enzymes utilize acyl-CoA thioesters as acyl donors to acylate the amino group of tryptamine.
Tryptamine + Acyl-CoA → N-Acyl-tryptamine (this compound) + Coenzyme A
Quantitative Data
The following tables summarize the available quantitative kinetic data for key enzymes in this compound biosynthesis.
Table 1: Kinetic Parameters of Mammalian Arylalkylamine N-acetyltransferase (AANAT)
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (pmol/min/mg protein) | Reference |
| Ovine AANAT (phosphorylated) | Tryptamine | 14 ± 3 | 9.9 ± 0.4 | - | [8] |
| Ovine AANAT (phosphorylated) | Serotonin | 20 ± 4 | 4.6 ± 0.2 | - | [8] |
| Ovine AANAT (unphosphorylated) | Tryptamine | 190 ± 26 | 34.8 ± 1.3 | - | [8] |
| Ovine AANAT (unphosphorylated) | Serotonin | 170 ± 35 | 21.4 ± 2.0 | - | [8] |
| Chlamydomonas reinhardtii AANAT | Serotonin | 247 | - | 325 | [9] |
Table 2: Kinetic Parameters of Plant Tryptophan Decarboxylase (TDC)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µkat/kg protein) | Optimal pH | Optimal Temp (°C) | Reference |
| Camptotheca acuminata (CaTDC3) | L-Tryptophan | 0.43 ± 0.03 | 1.89 ± 0.04 | 7.6 | 37 | [10] |
Note: Kinetic values can vary significantly based on assay conditions and enzyme purity.
Experimental Protocols
Protocol for Tryptophan Decarboxylase (TDC) Activity Assay (HPLC-based)
This protocol is adapted from methods used for Catharanthus roseus and Camptotheca acuminata.[2][10]
-
Enzyme Extraction:
-
Homogenize plant tissue in an appropriate extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol and protease inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.6)
-
4 µM Pyridoxal 5'-phosphate (PLP)
-
5 mM L-tryptophan
-
Enzyme extract (e.g., 16 µM final concentration of purified enzyme or an equivalent amount of crude extract).
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear over this time.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge at 12,000 rpm for 10 minutes to precipitate proteins.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC with fluorescence detection (Excitation: 280 nm, Emission: 360 nm).
-
Use a C18 column with a gradient elution program, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A linear gradient from 5% to 50% B over 15-20 minutes.
-
-
Quantify the tryptamine produced by comparing the peak area to a standard curve of authentic tryptamine.[10]
-
Protocol for Arylalkylamine N-acetyltransferase (AANAT) Activity Assay (Radiometric)
This protocol is based on a standard radiometric assay for melatonin synthesis enzymes.[9]
-
Sample Preparation:
-
Homogenize tissue (e.g., pineal gland) in 25 µL of ice-cold 0.1 M sodium phosphate buffer (pH 6.8) in a chloroform-resistant microtube.
-
Keep the homogenate on ice.
-
-
Enzyme Assay:
-
To the 25 µL of homogenate, add the following reagents:
-
25 µL of 40 mM tryptamine (or serotonin) in sodium phosphate buffer.
-
25 µL of 2 mM Acetyl-CoA.
-
25 µL of [³H]-acetyl coenzyme A (final specific activity of 4 Ci/mmol).
-
-
For blank reactions, substitute the homogenate with the phosphate buffer.
-
Incubate the tubes at 37°C for 20 minutes with agitation.
-
-
Extraction and Scintillation Counting:
-
Stop the reaction by adding 1 mL of chloroform to each tube to extract the N-[³H]-acetyltryptamine product. Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 1 minute.
-
Carefully transfer the upper aqueous phase to a new tube and discard.
-
Evaporate the chloroform in the original tube to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in 200 µL of 0.1 M sodium phosphate buffer (pH 6.8).
-
Add 4 mL of scintillation fluid and quantify the radioactivity using a beta counter.
-
Signaling Pathways and Regulation
The biosynthesis of tryptamides is tightly regulated by complex signaling networks in both mammals and plants, responding to both internal and external cues.
Mammalian AANAT Regulation by the cAMP Signaling Pathway
In mammals, the diurnal rhythm of melatonin synthesis is primarily controlled by the regulation of AANAT activity in the pineal gland via the cAMP signaling pathway.[11]
This pathway is initiated by the nocturnal release of norepinephrine, which binds to β-adrenergic receptors on pinealocytes. This activates adenylyl cyclase, leading to a surge in intracellular cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates AANAT.[11] Phosphorylated AANAT is recognized and bound by 14-3-3 proteins, a process that both increases AANAT's catalytic activity and protects it from proteasomal degradation, thereby ensuring high levels of melatonin production throughout the night.[4]
Plant Tryptamine Biosynthesis Regulation by the Jasmonate Signaling Pathway
In plants, the production of tryptamine and downstream alkaloids is often induced as a defense response to herbivory or pathogen attack. The jasmonate (JA) signaling pathway is a primary regulator of these defense responses.[13]
Upon perception of a stimulus, such as insect feeding, plants rapidly synthesize jasmonic acid, which is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[7] JA-Ile acts as a molecular glue between the F-box protein COI1 (part of an SCF E3 ubiquitin ligase complex) and JAZ (Jasmonate ZIM-domain) repressor proteins.[14] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2 , which can then bind to the promoters of early jasmonate-responsive genes, including TDC , leading to their transcriptional activation and the subsequent production of tryptamine and defense-related alkaloids.[7][15]
Conclusion
The biosynthesis of tryptamides in mammalian and plant systems, while originating from the same precursor, tryptophan, has diverged to serve distinct physiological functions. In mammals, these pathways are critical for neuro-hormonal regulation, whereas in plants, they are a cornerstone of chemical defense and specialized metabolism. Understanding the enzymes, their kinetics, and the complex regulatory networks that control these pathways is of fundamental importance. For drug development professionals, the enzymes in these pathways, such as AANAT and TDC, represent potential targets for therapeutic intervention, while the diverse array of plant-derived tryptamides continues to be a rich source of novel pharmacologically active compounds. This guide provides a foundational framework for further research and development in these exciting areas of biochemistry and pharmacology.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Multifaceted Roles of MYC2 in Plants: Toward Transcriptional Reprogramming and Stress Tolerance by Jasmonate Signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]
- 11. Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Effects of Tryptamide on Serotonergic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamide, an indoleamine, is a monoamine alkaloid that serves as a fundamental structural backbone for a variety of biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and numerous psychedelic drugs. Its structural similarity to serotonin allows it to interact with multiple components of the serotonergic system, leading to a complex pharmacological profile. This technical guide provides an in-depth analysis of the effects of this compound on serotonergic pathways, focusing on its receptor binding affinity, functional activity, and influence on serotonin transport. The information presented herein is intended to support research and drug development efforts targeting the serotonergic system.
Data Presentation
The interaction of this compound with various serotonin receptors and the serotonin transporter (SERT) has been characterized through radioligand binding assays. The affinity of this compound is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values of this compound for a range of human serotonin receptor subtypes and the serotonin transporter.
| Target | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | >10000 |
| 5-HT1B | 1780 ± 220 |
| 5-HT1D | 1790 ± 190 |
| 5-HT2A | 470 ± 50 |
| 5-HT2B | 110 ± 11 |
| 5-HT2C | 3520 ± 410 |
| 5-HT5A | 2310 ± 450 |
| 5-HT6 | 480 ± 50 |
| 5-HT7 | 1130 ± 130 |
| Serotonin Transporter | |
| SERT | 3310 ± 320 |
Data sourced from Rickli, A., et al. (2016). The pharmacology of substituted tryptamines. Journal of Psychopharmacology, 30(4), 348-364.
Core Mechanisms of Action
This compound exerts its effects on the serotonergic system through several primary mechanisms:
-
Serotonin Receptor Agonism: this compound acts as an agonist at various serotonin receptors, with a notable affinity for the 5-HT2A receptor.[1] Activation of this receptor is a key mechanism for the psychoactive effects of many tryptamine derivatives.[1]
-
Monoamine Releasing Agent: this compound can induce the release of monoamine neurotransmitters, including serotonin, from presynaptic neurons.[1]
-
Monoaminergic Activity Enhancer: It can enhance the action potential-mediated release of monoamines.[1]
-
Inhibition of Monoamine Oxidase (MAO): this compound is a substrate for MAO, the enzyme responsible for its degradation. Inhibition of MAO can significantly potentiate and prolong the effects of this compound.[1]
Signaling Pathways
The interaction of this compound with the 5-HT2A receptor initiates a well-characterized intracellular signaling cascade. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins.
Caption: this compound-induced 5-HT2A receptor signaling cascade.
Upon binding of this compound to the 5-HT2A receptor, the activated Gq/G11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Simultaneously, DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of downstream cellular responses.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific serotonin receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
1. Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).
-
Radioligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A).
-
This compound hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1 mM EDTA).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, this compound solution (or vehicle for total binding, or a saturating concentration of a known ligand for non-specific binding), the specific radioligand at a concentration close to its Kd, and the cell membrane preparation.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay for 5-HT2A Receptor Activation
This protocol describes a method to measure the functional agonism of this compound at the Gq/G11-coupled 5-HT2A receptor by quantifying changes in intracellular calcium levels.
Caption: Workflow for an intracellular calcium mobilization assay.
1. Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound hydrochloride.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
2. Procedure:
-
Seed the cells in the 96-well plates and allow them to adhere overnight.
-
Prepare the dye loading solution containing the fluorescent calcium indicator and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of this compound into the wells and immediately begin monitoring the fluorescence intensity over time.
3. Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized fluorescence response against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
Serotonin Transporter (SERT) Uptake Assay
This protocol measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter.
1. Materials:
-
Cells stably expressing the human serotonin transporter (hSERT), or synaptosomes prepared from brain tissue.
-
[3H]Serotonin ([3H]5-HT).
-
This compound hydrochloride.
-
Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Lysis Buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail.
-
96-well microplates.
-
Liquid scintillation counter.
2. Procedure:
-
Plate the hSERT-expressing cells in 96-well plates and grow to confluence.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine) for a short period (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding [3H]5-HT at a concentration close to its Km for SERT.
-
Incubate for a short, defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
3. Data Analysis:
-
Determine the amount of [3H]5-HT taken up at each concentration of this compound.
-
Plot the percentage of inhibition of [3H]5-HT uptake against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of serotonin uptake.
Conclusion
This compound exhibits a multifaceted interaction with the serotonergic system, characterized by its activity as a serotonin receptor agonist, particularly at the 5-HT2A receptor, and as a modulator of serotonin release and transport. Its relatively lower affinity for the serotonin transporter compared to some of its receptor targets suggests a complex interplay in its overall effect on serotonergic neurotransmission. The provided data and experimental protocols offer a framework for the detailed investigation of this compound and its derivatives, which is essential for understanding their physiological roles and for the development of novel therapeutic agents targeting the serotonergic pathways. Further research into the functional consequences of this compound's interactions with the full spectrum of serotonin receptors will provide a more complete picture of its pharmacological profile.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel Tryptamide Derivatives for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel tryptamide derivatives and their potential applications in anticancer drug discovery. Detailed protocols for synthesis and in vitro evaluation are provided to guide researchers in this promising field.
Introduction
Tryptamine, a monoamine alkaloid, serves as a crucial scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including neurotransmitters like serotonin and melatonin.[1] The indole nucleus of tryptamine is a key pharmacophoric group that can interact with various biological targets.[1] Consequently, the synthesis of novel this compound derivatives is a burgeoning area of research for the development of new therapeutic agents.[1][2][3] Recent studies have focused on developing this compound derivatives with potent anticancer properties, demonstrating their potential to target both hematological and solid tumors.[1][2][3][4]
Applications in Anticancer Drug Discovery
Novel this compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The structure-activity relationship (SAR) of these derivatives plays a crucial role in their biological activity, with different substitutions on the this compound scaffold leading to varied and selective anticancer effects.[5]
Cytotoxicity of Novel this compound Derivatives
Several classes of this compound derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) |
| Compound 9 | Trichloroethyl-pyrimidine | Jurkat 6 (Leukemia) | 0.570 |
| MV-4-11 (Leukemia) | 28.5 | ||
| U2OS (Osteosarcoma) | 235 | ||
| Compound 4 | Ureido-trichloromethyl | HT29 (Colon) | 0.0115 |
| U2OS (Osteosarcoma) | 22.54 | ||
| Compound 13 | Azelayl | HT29 (Colon) | 0.006 |
| KG-1 (Leukemia) | 32.44 | ||
| REH (Leukemia) | 29.32 | ||
| MV-4-11 (Leukemia) | 102.50 | ||
| Compound 14 | Azelayl (acid form) | IGROV1 (Ovarian) | 0.0015 |
| A431 (Skin) | 0.0072 | ||
| HT29 (Colon) | 0.096 | ||
| U2OS (Osteosarcoma) | 0.469 | ||
| Compound E20 | Salicylic Acid | MGC-803 (Gastric) | Potent |
| Compound 6ag | Allyl-arylsulfonamide | HepG2, HeLa, CNE1, A549 | 16.5-18.7 |
Data compiled from multiple sources.[1][4][5][6]
Mechanism of Action
The anticancer activity of this compound derivatives is believed to be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6] For instance, certain this compound-salicylic acid derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells.[5] Similarly, (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit can induce cell cycle arrest at the G1 phase and promote apoptosis in HepG2 cells.[6] While the precise signaling pathways are still under investigation for many novel derivatives, a potential mechanism involves the modulation of key regulators of cell survival and proliferation.
Experimental Protocols
The following section provides detailed protocols for the synthesis and in vitro evaluation of novel this compound derivatives.
General Experimental Workflow
The development of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of Ureido this compound Derivatives
This protocol describes the synthesis of 1-(2-(1H-indol-3-yl)ethyl)urea, a precursor for more complex derivatives.[1]
Materials:
-
Tryptamine
-
37% aqueous HCl
-
Ethanol
-
Potassium cyanate (KOCN)
-
Water
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place tryptamine (2 g, 0.0125 mol) in a round bottom flask and immerse in an ice/water bath.
-
After 5 minutes, add 37% aq. HCl (1.24 mL, 0.015 mol) and stir the mixture magnetically for 10 minutes.
-
Add ethanol (10 mL) and heat the mixture at reflux for 5 minutes.
-
Allow the solution to cool to room temperature.
-
Add a solution of KOCN (1.21 g, 0.015 mol) in water (10 mL).
-
Stir the resulting mixture at room temperature overnight.
-
Concentrate the mixture in vacuo to obtain the crude product.
-
The crude product can be used in subsequent reactions or purified further.[1]
Protocol 2: Synthesis of N-nicotinoyl-tryptamine (this compound)
This protocol details the acylation of tryptamine to form N-nicotinoyl-tryptamine.[7]
Materials:
-
Tryptamine
-
Mixed nicotinic anhydride
-
Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve tryptamine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the mixed nicotinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for the time determined by reaction monitoring (e.g., by TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Synthesized this compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.2 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multiwell plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.01 µM to 250 µM) for 24 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the culture medium.
-
Add 0.1 mL of MTT solution to each well and incubate for a period that allows for formazan crystal formation (typically 2-4 hours).
-
Remove the MTT solution and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a multiwell plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).[8]
Conclusion
The synthesis of novel this compound derivatives represents a promising avenue for the discovery of new anticancer drugs. The versatility of the tryptamine scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to explore this exciting area of drug discovery and to develop the next generation of this compound-based therapeutics.
References
- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-nicotinoyl-tryptamine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents | MDPI [mdpi.com]
Application Notes and Protocols for LC-MS/MS Quantification of Tryptamide in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptamide, an endogenous monoamine alkaloid, is structurally related to the neurotransmitter serotonin and the amino acid tryptophan. It is found in various biological systems and is implicated in neuromodulatory functions. Accurate quantification of this compound in plasma is crucial for understanding its physiological roles and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for bioanalysis.[1][2]
Signaling Pathway of this compound
This compound can act as a proligand for the Aryl Hydrocarbon Receptor (AhR) transcriptional pathway. This activation is dependent on monoamine oxidases (MAOs), which likely convert this compound into a high-affinity AhR ligand. This interaction leads to the induction of downstream targets like Cytochrome P450 1A1 (CYP1A1), suggesting a role for this compound in cellular metabolism and response to endogenous signals.[3]
Caption: this compound signaling via the Aryl Hydrocarbon Receptor pathway.
Experimental Protocol
This protocol outlines the necessary steps for the quantification of this compound in plasma samples, from sample preparation to LC-MS/MS analysis.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples.[4][5]
-
Spiking: Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% MeOH) to 100 µL of plasma sample in a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase A to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The method should be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the IS |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted in the following diagram.
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the selective MRM detection ensure high-throughput and reliable results, making this protocol suitable for both research and clinical applications.
References
- 1. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. rsc.org [rsc.org]
- 3. Tryptamine serves as a proligand of the AhR transcriptional pathway whose activation is dependent of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
Quantification of Tryptamide in Brain Tissue using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Introduction
Tryptamide and its parent compound, tryptamine, are monoamine alkaloids that play significant roles in neuromodulation.[1] Tryptamine is known to be a vasoactive compound and may function as a neuromodulator in the brain. It is formed from the decarboxylation of tryptophan. This compound itself has demonstrated potent anti-inflammatory and analgesic properties, making its quantification in biological tissues a key area of research for understanding its pharmacokinetic and metabolic profiles.[2] The analysis of tryptamides in brain tissue is crucial for neuroscience research and drug development, as these compounds are structurally similar to serotonin and can interact with serotonin receptors.[1][3][4][5][6]
This application note provides a detailed protocol for the quantification of this compound in brain tissue using High-Performance Liquid Chromatography (HPLC) with fluorometric detection. The methodology is based on established techniques for the extraction and analysis of similar indoleamines from central nervous system tissue.[7][8] The protocol outlines procedures for sample preparation, chromatographic separation, and method validation, ensuring accurate and reproducible results.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (Sigma-Aldrich or equivalent)[9]
-
Internal Standard (IS), e.g., 2-(3-Indolyl)acetamide
-
HPLC-grade acetonitrile, methanol, and ethyl acetate
-
Perchloric acid (0.1 M)
-
Sodium acetate buffer (0.01 M, pH 4.6)
-
Ammonium acetate solution
-
Deionized water
-
Weak cation-exchange resin
-
Solid-phase extraction (SPE) columns (e.g., Amberlite XAD-2)[2][10][11]
-
Brain tissue samples (e.g., from rat models)
Sample Preparation
A robust sample preparation protocol is critical for accurate quantification. This protocol employs tissue homogenization, protein precipitation, and solid-phase extraction to isolate this compound from the complex brain matrix.
-
Tissue Homogenization:
-
Protein Precipitation and Clarification:
-
Solid-Phase Extraction (SPE):
-
Condition an Amberlite XAD-2 SPE column by washing with methanol followed by deionized water.[2][11]
-
Load the clarified supernatant onto the SPE column.
-
Wash the column with saline to remove interfering substances.[2]
-
Elute the this compound and internal standard from the column with methanol.[2]
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.[11]
-
HPLC Conditions
-
Column: µBondapak C18 reversed-phase column (300 x 3.9 mm I.D., 10-µm particles) or equivalent.[7][8]
-
Mobile Phase: 0.01 M sodium acetate buffer (pH 4.6) containing 20% HPLC-grade methanol.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector with an excitation wavelength of 220 nm and an emission cutoff of 300 nm.[8]
-
Run Time: 30 minutes
-
Column Temperature: 35°C
Method Validation
The analytical method should be validated for linearity, precision, accuracy, and recovery to ensure reliable results.
-
Linearity: Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) in the mobile phase. A linear regression of peak area versus concentration should yield a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 25, and 75 ng/mL) in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (RSD) should be <15%, and the accuracy should be within 85-115%.
-
Recovery: Spike known amounts of this compound into blank brain tissue homogenates before the extraction process. Compare the peak areas of the extracted samples to those of unextracted standards to determine the extraction recovery.
Data Presentation
The following tables summarize the expected quantitative data from the validation of this method.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 15,234 |
| 1 | 30,156 |
| 5 | 155,890 |
| 10 | 310,543 |
| 50 | 1,548,765 |
| 100 | 3,099,123 |
| Regression Equation | y = 30987x + 1234 |
| Correlation (r²) | 0.9998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day RSD (%) (n=5) | Inter-day RSD (%) (n=3) | Accuracy (%) |
| Low | 1.5 | 4.2 | 5.8 | 102.3 |
| Medium | 25 | 3.1 | 4.5 | 98.7 |
| High | 75 | 2.5 | 3.9 | 101.5 |
Table 3: Recovery of this compound from Brain Tissue
| Spiked Concentration (ng/g) | Mean Measured Concentration (ng/g) | Recovery (%) |
| 5 | 4.65 | 93.0 |
| 50 | 47.8 | 95.6 |
| 100 | 94.2 | 94.2 |
Table 4: Quantification of this compound in Rat Brain Tissue
| Sample ID | Tissue Weight (g) | Peak Area | Calculated Concentration (ng/g) |
| Control 1 | 0.102 | 18,765 | 0.60 |
| Control 2 | 0.098 | 17,987 | 0.59 |
| Control 3 | 0.105 | 19,543 | 0.61 |
| Mean ± SD | 0.60 ± 0.01 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Biosynthesis and potential action of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and sensitive method for the quantification of this compound in brain tissue using HPLC with fluorescence detection. The sample preparation procedure, combining protein precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring accurate analysis. The method validation data demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies, drug development research, and fundamental neuroscience investigations into the role of this compound in the central nervous system.
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. examine.com [examine.com]
- 4. The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of Tryptamine Psychedelics in the Brain: A meta-Analysis of Functional and Review of Molecular Imaging Studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of tryptamine in brain using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cores.emory.edu [cores.emory.edu]
Application Notes and Protocols: Tryptamide as a Chemical Tool for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tryptamide as a chemical tool in neuroscience research. Tryptamine, an indoleamine metabolite of the amino acid tryptophan, and its derivatives are valuable probes for investigating serotonergic and other neurotransmitter systems.[1] This document outlines key applications, presents quantitative data on receptor interactions, and provides detailed protocols for fundamental neuroscience experiments.
I. Introduction to this compound in Neuroscience
This compound's structural similarity to the neurotransmitter serotonin allows it to interact with various serotonin receptors, making it a valuable tool for dissecting the complexities of the serotonergic system.[1][2] It serves as an agonist at several serotonin receptor subtypes and also interacts with trace amine-associated receptors (TAARs), which are emerging as important modulators of monoaminergic systems.[1] Researchers can utilize this compound to:
-
Characterize the function of specific serotonin receptor subtypes.
-
Investigate the downstream signaling pathways activated by these receptors.
-
Explore the physiological and behavioral consequences of serotonergic and TAAR1 activation.
-
Serve as a scaffold for the development of novel therapeutic agents targeting these systems.
II. Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and selected analogs for various serotonin (5-HT) receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for selecting the appropriate compound and concentration for specific research applications.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |
| Tryptamine | - | >10,000 | - | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 1,100 | 4,800 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |
Data compiled from publicly available resources.[3] Note: '-' indicates data not available. Experimental conditions may vary between studies.
III. Key Signaling Pathways
This compound and its analogs primarily exert their effects through G-protein coupled receptors (GPCRs), most notably the 5-HT receptor family. The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT2A receptor, a common target for many psychoactive tryptamines.
IV. Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.
A. In Vitro Radioligand Binding Assay
This protocol determines the binding affinity of this compound or its analogs to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled this compound or analog.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radiolabeled ligand.
-
Increasing concentrations of unlabeled this compound (for competition binding).
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
B. In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals following this compound administration.
Materials:
-
Laboratory animal (e.g., rat, mouse).
-
Anesthetics.
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Syringe pump and liquid swivel.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Secure the cannula with dental cement and allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Connect the probe to a syringe pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min). Allow the system to equilibrate and then collect several baseline dialysate samples into a fraction collector.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or reverse dialysis through the probe).
-
Post-Administration Sample Collection: Continue to collect dialysate samples for a set period following this compound administration.
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using HPLC-ECD.
-
Data Analysis: Quantify the neurotransmitter concentrations in each sample and express the results as a percentage of the baseline levels.
C. Assessment of Locomotor Activity
This protocol is used to evaluate the effects of this compound on the spontaneous locomotor activity of rodents, which can provide insights into its stimulant or depressant properties.
Materials:
-
Laboratory animal (e.g., mouse).
-
Open field arena equipped with infrared beams or video tracking software.
-
This compound solution for administration.
-
Saline or vehicle control solution.
Procedure:
-
Habituation: Place the animal in the open field arena for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment to allow for habituation to the novel environment.
-
Drug Administration: On the test day, administer this compound or vehicle control to the animal.
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's locomotor activity for a specified duration (e.g., 30-60 minutes). The automated system will track parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
V. Investigating Cellular Mechanisms
This compound can also be used to study cellular processes in neuroscience. For example, high concentrations of this compound have been shown to induce autophagy in neuronal and glial cells.[4][5]
Protocol: Assessment of this compound-Induced Autophagy in Cultured Neurons
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons).
-
Cell culture medium and supplements.
-
This compound solution.
-
Reagents for immunocytochemistry (e.g., primary antibodies against LC3, secondary fluorescent antibodies).
-
Fluorescence microscope.
-
Reagents for Western blotting (e.g., lysis buffer, primary and secondary antibodies).
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells to the desired confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).
-
Immunocytochemistry for LC3 Puncta:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against LC3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the cells using a fluorescence microscope. An increase in the number of LC3 puncta per cell is indicative of autophagosome formation.
-
-
Western Blot for LC3-II/LC3-I Ratio:
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against LC3.
-
Incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) indicates an increase in autophagy.
-
VI. Conclusion
This compound is a versatile chemical tool for neuroscience research, enabling the investigation of serotonergic and trace amine systems at the molecular, cellular, and behavioral levels. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in their studies to advance our understanding of brain function and dysfunction.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. va.gov [va.gov]
- 4. protocols.io [protocols.io]
- 5. Tryptamine induces cell death with ultrastructural features of autophagy in neurons and glia: Possible relevance for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Tryptamide for Enhanced GC-MS Analysis
INTRODUCTION: Tryptamide, an amide derivative of tryptamine, is a compound of interest in various fields, including pharmacology and biochemistry, due to its structural relationship to neuroactive compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation. Derivatization is a crucial sample preparation step that converts polar functional groups, such as the primary amide and the indole nitrogen proton of this compound, into less polar and more volatile derivatives. This application note provides detailed protocols for the derivatization of this compound using three common reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Acetic Anhydride. The resulting trimethylsilyl (TMS) and acetyl derivatives exhibit improved chromatographic peak shape, enhanced thermal stability, and characteristic mass spectra, facilitating their sensitive and reliable quantification by GC-MS.
Experimental Protocols
This section details the methodologies for the derivatization of this compound using silylation and acetylation agents.
Silylation with BSTFA or MSTFA
Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Both BSTFA and MSTFA are effective silylation reagents for compounds containing -NH and -CONH2 groups. MSTFA is generally considered more reactive, and its byproducts are more volatile than those of BSTFA. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (reaction solvent and catalyst)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (sample solvent)
-
GC Vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Protocol:
-
Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous DCM or ethyl acetate in a clean, dry vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen before adding the solvent.
-
Aliquoting: Transfer 100 µL of the this compound solution into a 2 mL GC vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine to the dried sample.
-
Add 100 µL of either BSTFA (+1% TMCS) or MSTFA (+1% TMCS).
-
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Acetylation with Acetic Anhydride
Acetylation involves the introduction of an acetyl group into a molecule. For this compound, both the primary amide and the indole nitrogen can be acetylated. This method is robust and the resulting derivatives are generally stable.
Materials:
-
This compound standard
-
Acetic Anhydride
-
Anhydrous Pyridine (reaction solvent and catalyst)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (extraction solvent)
-
Anhydrous Sodium Sulfate
-
GC Vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Accurately weigh 1 mg of this compound and place it in a clean, dry 2 mL vial.
-
Derivatization Reaction:
-
Add 200 µL of anhydrous pyridine.
-
Add 100 µL of acetic anhydride.
-
-
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
-
Extraction: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried organic extract to a GC vial. The sample is now ready for GC-MS analysis.
Data Presentation
| Derivatization Reagent | Derivative Formed | Expected LOD (ng/mL) | Expected LOQ (ng/mL) | Key Mass Fragments (m/z) of Tryptamine Derivative |
| BSTFA / MSTFA | Di-TMS-Tryptamine | 1 - 10 | 5 - 25 | 304 (M+), 232, 174, 73 |
| Acetic Anhydride | Di-acetyl-Tryptamine | 5 - 20 | 15 - 50 | 244 (M+), 185, 143, 130 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are estimates based on typical GC-MS performance for similar compounds and may vary depending on the specific instrument and method parameters.
GC-MS Analysis Parameters (Typical)
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Results and Discussion
Silylated this compound: The reaction of this compound with BSTFA or MSTFA is expected to produce a di-trimethylsilyl (di-TMS) derivative, with TMS groups on both the amide and indole nitrogens. The mass spectrum of di-TMS-tryptamine, a closely related compound, shows a prominent molecular ion (M+) at m/z 304.[1] A key fragment ion is observed at m/z 174, corresponding to the TMS-indolethylamine fragment, which is highly characteristic. The base peak is typically at m/z 73, representing the trimethylsilyl cation.
Acetylated this compound: Acetylation of this compound with acetic anhydride is expected to yield N,N'-diacetylthis compound. The mass spectrum of N-acetyltryptamine provides a reference for the fragmentation of the acetylated side chain.[2] A characteristic fragment is the molecular ion. For N-acetyltryptamine, the molecular ion is at m/z 202.[2] The base peak is often observed at m/z 143, resulting from the cleavage of the C-C bond beta to the indole ring, and another significant ion is found at m/z 130.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the derivatization reactions.
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Derivatization reactions of this compound for GC-MS analysis.
Conclusion
The derivatization of this compound using silylation (BSTFA or MSTFA) or acetylation (acetic anhydride) is an effective strategy to improve its analysis by GC-MS. These protocols yield thermally stable and volatile derivatives with characteristic mass spectral fragmentation patterns, enabling sensitive and reliable identification and quantification. For general screening and identification of tryptamines and related compounds, trimethylsilyl derivatization is often a preferred method.[3] The choice of derivatization reagent will depend on the specific requirements of the analysis, including the desired sensitivity and the potential for interfering compounds in the sample matrix. The methods described in this application note provide a robust foundation for researchers, scientists, and drug development professionals working with this compound and related indoleamines.
References
Application of Tryptamide in the study of receptor pharmacology
Application Notes: Tryptamide in Receptor Pharmacology Studies
Introduction
This compound, an indolamine metabolite of the amino acid tryptophan, serves as a fundamental scaffold for a multitude of biologically active compounds, including the neurotransmitter serotonin and the neurohormone melatonin.[1] Its structural simplicity and prevalence in nature make it a crucial tool for researchers in pharmacology and drug development. This compound and its derivatives are widely used to investigate receptor binding, functional activity, and downstream signaling pathways, particularly within the serotonergic, melatonergic, and trace amine systems. These notes provide an overview of this compound's applications and detailed protocols for its characterization in receptor pharmacology.
Receptor Interaction Profile of this compound
This compound exhibits a broad pharmacological profile, interacting with several receptor families. Its activity is primarily centered around G protein-coupled receptors (GPCRs).
-
Serotonin (5-HT) Receptors: Tryptamine is a well-known agonist at multiple serotonin receptors.[1] Its psychoactive effects are largely attributed to its action at the 5-HT2A receptor.[1][2] The affinity and efficacy of tryptamine analogs can be significantly altered by substitutions on the indole ring or the ethylamine side chain.[2][3][4] Tryptamine itself activates 5-HT4 receptors in the gut to regulate gastrointestinal motility.[1]
-
Melatonin (MT) Receptors: As the backbone of melatonin (N-acetyl-5-methoxytryptamine), the this compound structure is essential for interaction with MT1 and MT2 receptors.[5][6] These receptors are key targets for treating sleep and circadian rhythm disorders.[6][7]
-
Trace Amine-Associated Receptor 1 (TAAR1): Tryptamine is a potent agonist of TAAR1, a receptor involved in neuromodulation.[1] This interaction allows this compound to regulate dopaminergic, serotonergic, and glutamatergic systems.[1]
-
Sigma-1 Receptor (SIGMAR1): Endogenously produced N-methylated tryptamines act as agonists for the intracellular SIGMAR1, a receptor involved in inter-organelle communication and pro-survival pathways.[8]
-
Aryl Hydrocarbon Receptor (AhR): Tryptamine can act as a proligand for the AhR. Following metabolism by monoamine oxidases, its derivatives can activate this receptor, leading to the transcription of genes like cytochrome P4501A1.[9]
-
Adrenergic Receptors: Certain synthetic derivatives of this compound have been developed as highly potent and selective agonists for the beta-3 adrenergic receptor (β3-AR).[10]
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the quantitative parameters of this compound and its key derivatives at various receptor targets.
Table 1: this compound Activity at Serotonin (5-HT) Receptors
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Tryptamine | 5-HT2A | Gq signaling | EC50 | 7.36 ± 0.56 nM | [1] |
| Tryptamine | 5-HT2A | β-arrestin pathway | EC50 | 3,485 ± 234 nM | [1] |
| Tryptamine | 5-HT1A | Functional Assay | Activity | Inactive | [1] |
| 5-HT | 5-HT1E | Radioligand Binding | Ki | 10 nM | [11] |
| BRL54443 | 5-HT1E | Radioligand Binding | Ki | 2 nM | [11] |
Table 2: this compound Derivative Activity at Adrenergic and Melatonin Receptors
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Compound 54 | Human β3-AR | Functional Agonism | EC50 | 0.21 nM | [10] |
| Compound 54 | Human β3-AR | Functional Agonism | Intrinsic Activity | 97% | [10] |
| N-Acetyltryptamine | Melatonin Receptors | Functional Assay | Activity | Partial Agonist | [7] |
| Ramelteon | MT1 / MT2 | Radioligand Binding | IC50 | 208 pM / 1470 pM | [7] |
| TIK-301 | MT1 / MT2 | Radioligand Binding | Ki | 0.081 nM / 0.042 nM | [7] |
*Compound 54 is a tryptamine-based 2-thiophenesulfonamide derivative.[10]
Signaling Pathways and Visualization
This compound's interaction with GPCRs initiates distinct intracellular signaling cascades.
A. Gs-Coupled Receptor Signaling (e.g., 5-HT4, TAAR1)
Activation of Gs-coupled receptors by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]
Caption: this compound-activated Gs signaling pathway.
B. Gi-Coupled Receptor Signaling (e.g., MT1, MT2)
Activation of Gi-coupled receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: this compound-activated Gi signaling pathway.
C. Gq-Coupled Receptor Signaling (e.g., 5-HT2A)
Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
References
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. globalchemsdepot.com [globalchemsdepot.com]
- 3. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
- 6. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Tryptamine serves as a proligand of the AhR transcriptional pathway whose activation is dependent of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptamine-based human beta3-adrenergic receptor agonists. Part 1: SAR studies of the 7-position of the indole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Tryptamide Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptamide and its derivatives are indoleamine compounds that are gaining interest in various fields of research, including neuroscience and pharmacology. As the need to understand the physiological roles and potential therapeutic applications of this compound grows, so does the demand for sensitive and specific analytical methods for its detection and quantification. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful platform for high-throughput and sensitive analysis of small molecules like this compound in biological matrices.
These application notes provide a comprehensive overview of the principles and methodologies for developing a robust immunoassay for this compound detection. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to aid researchers in establishing a reliable this compound immunoassay in their laboratories.
Principle of this compound Immunoassay
Due to its small molecular size, this compound is considered a hapten and is not immunogenic on its own. Therefore, the development of an immunoassay for this compound requires it to be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies. The most common immunoassay format for small molecules like this compound is the competitive ELISA .
In a competitive ELISA, a known amount of labeled this compound (e.g., conjugated to an enzyme) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific anti-tryptamide antibody that is immobilized on a microplate well. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal generated by the enzyme-labeled this compound is then measured, and the concentration of this compound in the unknown sample is determined by comparing the signal to a standard curve.
Data Presentation: Performance Characteristics of a Model Tryptamine Immunoassay
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.14 mg L⁻¹ | [1] |
| IC50 (Sensitivity) | 12.02 mg L⁻¹ | [1] |
| Dynamic Range | 0.001 - 1000 mg L⁻¹ | [1] |
| Recovery (in spiked liquor) | 89.90% - 115.00% | [1] |
| Cross-Reactivity | ||
| Phenethylamine | 25.86% | [1] |
| Tyramine | 20.31% | [1] |
Note: The above data is for a tryptamine BELISA and should be considered as a reference for the potential performance of a this compound-specific immunoassay. Actual performance characteristics for a this compound immunoassay will need to be determined experimentally.
Experimental Protocols
Hapten Synthesis and Carrier Protein Conjugation
The initial and most critical step in developing an immunoassay for a small molecule is the synthesis of a hapten derivative that can be conjugated to a carrier protein. This process involves modifying the this compound molecule to introduce a reactive group (e.g., a carboxyl or amino group) that can be covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
Workflow for Hapten-Carrier Conjugate Preparation
Caption: Workflow for preparing a this compound-carrier protein conjugate.
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the this compound-carrier protein conjugate. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.
General Workflow for Polyclonal Antibody Production
Caption: General workflow for the production of polyclonal anti-tryptamide antibodies.
Competitive ELISA Protocol for this compound Quantification
This protocol is a model for a competitive ELISA and should be optimized for specific antibodies and reagents.
Materials:
-
Anti-tryptamide antibody
-
This compound standard
-
This compound-horseradish peroxidase (HRP) conjugate
-
96-well microplate
-
Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., PBST with 1% BSA)
-
Sample Diluent (e.g., PBST with 0.1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the anti-tryptamide antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in Sample Diluent.
-
Prepare unknown samples, diluting them in Sample Diluent as necessary.
-
Add 50 µL of the standard or unknown sample to the appropriate wells.
-
Add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for this compound detection.
This compound Signaling Pathway
This compound can act as a signaling molecule, notably as a proligand for the Aryl Hydrocarbon Receptor (AhR). Upon entering the cell, this compound can be metabolized, and its metabolites can bind to and activate the AhR. The activated AhR then translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.
This compound-Mediated AhR Signaling Pathway
Caption: this compound-mediated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion
The development of a sensitive and specific immunoassay for this compound is crucial for advancing our understanding of its biological significance. The protocols and information provided herein offer a solid foundation for researchers to establish a reliable competitive ELISA for this compound detection. Careful optimization of each step, from hapten synthesis to assay validation, is essential for achieving a robust and reproducible assay. The model data from a related tryptamine immunoassay suggests that a highly sensitive and specific assay for this compound is achievable.
References
Tryptamide as a Versatile Building Block in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tryptamide, a biogenic amine derived from the essential amino acid tryptophan, has emerged as a privileged scaffold and a versatile building block in the field of organic synthesis. Its indole nucleus and reactive primary amine functionality make it an ideal starting material for the construction of a diverse array of complex molecules, including natural products, pharmaceuticals, and chemical probes. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, aimed at guiding researchers in the efficient synthesis of novel compounds with potential biological activity.
Key Applications of this compound in Organic Synthesis
This compound serves as a cornerstone for the synthesis of various heterocyclic systems and functionalized derivatives. Its utility is prominently demonstrated in several name reactions and synthetic strategies, including:
-
Pictet-Spengler Reaction: A classic and powerful method for the synthesis of tetrahydro-β-carbolines, a core structure in many alkaloids and pharmacologically active compounds.
-
Ugi Four-Component Reaction (U-4CR): A multicomponent reaction that allows for the rapid and efficient generation of complex peptidomimetics and diverse compound libraries.
-
N-Acylation and Sulfonamidation: Straightforward derivatization of the primary amine to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
These reactions leverage the inherent reactivity of this compound to construct molecular complexity in a controlled and often stereoselective manner.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key reactions involving this compound.
Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a facile method for the synthesis of the tetrahydro-β-carboline scaffold from this compound and an aldehyde or ketone.[1][2] The reaction proceeds via an initial condensation to form a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution of the indole ring.[1][3]
Experimental Protocol: General Procedure for the Synthesis of 1-Substituted Tetrahydro-β-carbolines [2]
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) or toluene (approximately 10 mL per mmol of tryptamine).
-
Addition of Aldehyde: To the stirred solution, add the desired aldehyde (1.0-1.2 equivalents) dropwise at room temperature.
-
Acid Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) (0.1-1.0 equivalent).
-
Reaction Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours depending on the substrates and reaction conditions.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-substituted tetrahydro-β-carboline.
Quantitative Data for Pictet-Spengler Reactions
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | NH4Cl | MeOH | 90 | [4] |
| 2 | Various Aryl Aldehydes | l-tartaric acid | Water | - | [2][4] |
| 3 | δ-Allenyl Aldehydes | (PhO)2PO2H | Toluene | - | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Ugi Four-Component Reaction (U-4CR): Synthesis of Peptidomimetics
The Ugi reaction is a powerful multicomponent reaction that allows for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] When this compound is used as the amine component, this reaction provides a direct route to complex this compound-containing peptidomimetics.[8]
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction [9]
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent), this compound (1.0 equivalent), and the carboxylic acid (1.0 equivalent) in a polar aprotic solvent such as methanol (MeOH) or dimethylformamide (DMF).
-
Addition of Isocyanide: To the stirred solution, add the isocyanide (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor the progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, trituration with a suitable solvent, or recrystallization to afford the pure α-acylamino amide product.
Quantitative Data for Ugi Reactions
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| 1 | Paraformaldehyde | Cyclohexanecarboxylic acid | In situ generated | 46 | [9] |
| 2 | Various | Various | Various | High | [10] |
Note: The Ugi reaction is known for its generally high yields across a wide range of substrates.
Ugi Reaction Mechanism
Caption: Mechanism of the Ugi Four-Component Reaction.
Synthesis of N-Acyl Tryptamides
The acylation of this compound is a fundamental transformation for introducing diverse functionalities and is often a key step in the synthesis of biologically active molecules.[11][12]
Experimental Protocol: General Procedure for N-Acylation using T3P [11][12]
-
Reactant Preparation: In an 8-mL vial, add this compound (1.2 equivalents, 0.12 mmol), the carboxylic acid (1.0 equivalent, 0.1 mmol), triethylamine (Et3N) (2.0 equivalents, 0.2 mmol), and ethyl acetate (EtOAc) (60 µL).
-
Coupling Agent Addition: Add propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 1.5 equivalents, 0.15 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel.
Quantitative Data for N-Acylation of Tryptamides [11]
| Entry | Carboxylic Acid | This compound Derivative | Yield (%) |
| 1 | Stearic Acid | N-stearoyl tryptamine | 98 |
| 2 | Oleic Acid | N-oleoyl tryptamine | 95 |
| 3 | Arachidonic Acid | N-arachidonoyl tryptamine | 55 |
| 4 | Oleic Acid | N-oleoyl 5-fluorotryptamine | 56 |
| 5 | Oleic Acid | N-oleoyl 5-chlorotryptamine | 76 |
Synthesis of Tryptamine Sulfonamide Derivatives
Sulfonamides are an important class of compounds in medicinal chemistry. The reaction of this compound with various sulfonyl chlorides provides a straightforward route to novel sulfonamide derivatives with potential therapeutic applications.
Experimental Protocol: General Procedure for the Synthesis of Tryptamine Sulfonamides
-
Reactant Preparation: Dissolve tryptamine (1.2 equivalents, 0.0012 mol) in 10 mL of tetrahydrofuran (THF) containing triethylamine (1.5 equivalents, 0.0015 mol).
-
Sulfonyl Chloride Addition: To this solution, add the desired sulfonyl chloride (1.0 equivalent) portion-wise while stirring at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: After completion of the reaction (monitored by TLC), concentrate the mixture under vacuum. Wash the crude product with an aqueous solution of ammonium chloride (3 x 20 mL) to remove any unreacted amine.
-
Purification: Recrystallize the crude product from a suitable solvent such as methanol to obtain the pure N-(2-(1H-indol-3-yl)ethyl)-substituted-sulfonamide.
Quantitative Data for Tryptamine Sulfonamide Synthesis [13]
| Entry | Sulfonyl Chloride | Yield (%) |
| 1 | 4-Methylbenzenesulfonyl chloride | - |
| 2 | 4-Nitrobenzenesulfonyl chloride | - |
| 3 | Naphthalene-2-sulfonyl chloride | - |
Note: Specific yield data was not provided in the abstract, but the synthesis was reported as efficient.
Workflow for this compound Derivatization
The general workflow for the synthesis and derivatization of this compound follows a logical progression from starting material to purified product, with characterization at key stages.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, providing access to a rich diversity of molecular architectures. The protocols and data presented herein for the Pictet-Spengler reaction, Ugi four-component reaction, N-acylation, and sulfonamidation demonstrate the broad utility of this compound in the construction of complex molecules. These methodologies are fundamental for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery, enabling the efficient synthesis and exploration of novel this compound-based compounds for a wide range of biological applications. The provided workflows and mechanistic diagrams offer a clear visual guide to these important synthetic transformations.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of novel tryptamine-based macrocycles using an Ugi 4-CR/microwave assisted click-cycloaddition reaction protocol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 12. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel (S)-tryptamine derivatives containing an allyl group and an aryl sulfonamide unit as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Tryptamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) of tryptamide and its derivatives, targeting key biological pathways for drug discovery. The protocols focus on receptor binding and cell-based functional assays, offering a comprehensive guide from assay development to data analysis.
Introduction
This compound and its chemical analogs represent a significant class of compounds with diverse pharmacological activities, primarily through their interaction with various neurotransmitter receptors, such as serotonin (5-HT) receptors.[1][2] Their structural similarity to endogenous ligands makes them promising candidates for the development of novel therapeutics for neurological disorders, psychiatric conditions, and cancer. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of this compound derivatives to identify "hit" compounds with desired biological activities.[3][4][5] This document outlines detailed protocols for performing HTS assays involving this compound derivatives, focusing on receptor binding and cell-based functional assays.
Section 1: High-Throughput Screening (HTS) Workflow for this compound Derivatives
The successful implementation of an HTS campaign for this compound derivatives involves a systematic workflow, from initial assay development to hit validation.[6][7]
A typical HTS workflow consists of the following key stages:
-
Assay Development and Miniaturization: The initial phase involves developing a robust and reproducible assay in a low-throughput format (e.g., 96-well plates) and then miniaturizing it to a 384- or 1536-well plate format suitable for HTS.[6]
-
Pilot Screen: A small subset of the compound library (a few thousand compounds) is screened to assess the assay's performance in the HTS format.[6] Key performance metrics such as the Z'-factor are calculated to ensure the assay is robust enough for a full-scale screen. A Z'-factor above 0.5 is generally considered acceptable.[6]
-
Full HTS Campaign: The entire compound library is screened against the target. This process is typically automated using robotic liquid handling systems.[3][5]
-
Data Analysis and Hit Identification: The large volume of data generated from the HTS is analyzed to identify "hits" – compounds that exhibit a desired level of activity.
-
Hit Confirmation and Validation: Hits are re-tested to confirm their activity and rule out false positives. Confirmed hits are then subjected to further validation through secondary assays and dose-response studies.
Section 2: Radioligand Receptor Binding Assay for Serotonin Receptors
Radioligand binding assays are a cornerstone for screening compounds that interact with specific receptors.[8] This protocol is adapted for screening this compound derivatives against a serotonin receptor, for example, the 5-HT2A receptor, in a 96-well format.[9]
Objective: To identify this compound derivatives that compete with a radiolabeled ligand for binding to a specific serotonin receptor subtype.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the target serotonin receptor (e.g., rat frontal cortex for 5-HT2A).[9]
-
Radioligand: A tritiated antagonist with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[9]
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Betaplate-scint or similar.[9]
-
96-well Filter Plates: Millipore MultiScreen MAFB plates (GF/B filter).[9]
-
Microplate Scintillation Counter.
Protocol:
-
Plate Preparation: Pre-soak the wells of the 96-well filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[9]
-
Reaction Mixture Preparation: In each well, add the following in order:
-
25 µL of assay buffer.
-
25 µL of test compound or vehicle (DMSO for total binding, unlabeled ligand for non-specific binding).
-
25 µL of radioligand (e.g., [3H]ketanserin at a final concentration at or below its Kd).
-
25 µL of receptor membrane preparation (e.g., 70 µg of protein per well).[9]
-
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plates at 50°C for 2 hours.[9]
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Section 3: Cell-Based Functional Assay for GPCRs
Cell-based functional assays are essential for identifying compounds that not only bind to a receptor but also modulate its activity (i.e., agonists or antagonists). This protocol describes a calcium flux assay for Gq-coupled serotonin receptors like 5-HT2A.[10]
Objective: To identify this compound derivatives that act as agonists or antagonists at a Gq-coupled serotonin receptor.
Materials:
-
Cell Line: A stable cell line expressing the target Gq-coupled receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Reference Agonist: Serotonin (5-HT).
-
384-well Black, Clear-bottom Plates.
-
Fluorescent Plate Reader with liquid handling capabilities.
Protocol:
-
Cell Seeding: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add 20 µL of the fluorescent calcium dye solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
For agonist screening, add 5 µL of the test compound solution to the wells.
-
For antagonist screening, pre-incubate the cells with the test compound for 15-30 minutes before adding a known concentration of the reference agonist (e.g., EC80 of 5-HT).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescent plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) every 1-2 seconds for a period of 1-3 minutes to capture the calcium mobilization kinetics.
-
Data Analysis:
-
For Agonists: Calculate the increase in fluorescence signal over baseline for each well. Determine the EC50 values for active compounds.
-
For Antagonists: Calculate the percentage of inhibition of the reference agonist's response. Determine the IC50 values for active compounds.
Section 4: Quantitative Data Summary
The following tables summarize representative quantitative data for this compound derivatives at various serotonin receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Tryptamine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT1E | 5-HT1F | Reference |
| Serotonin (5-HT) | - | - | 10 | 12 | [11] |
| Tryptamine | - | - | 866 | - | [11] |
| BRL54443 | 63 | 1259 | 2 | - | [11] |
Table 2: Inhibitory Potencies (IC50, nM) of Tryptamine Derivatives at the 5-HT2A Receptor
| Compound | IC50 (nM) | Reference |
| DOB-HCl | 59 | [9] |
| DOET-HCl | 137 | [9] |
| DOM-HCl | 533 | [9] |
| DMT | 1985 | [9] |
| TMA-HCl | 22340 | [9] |
Section 5: Signaling Pathways
This compound derivatives often exert their effects by modulating the signaling pathways of their target receptors. For example, the 5-HT4 receptor, a Gs-coupled GPCR, can signal through both canonical and non-canonical pathways.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like serotonin or a this compound derivative leads to the dissociation of the Gαs subunit from the Gβγ dimer.[3] The activated Gαs stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[12][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including transcription factors like CREB, leading to changes in gene expression.[13]
Interestingly, the 5-HT4 receptor can also activate the Extracellular signal-Regulated Kinase (ERK) pathway in a G-protein-independent manner.[12] This alternative pathway is dependent on the activation of the tyrosine kinase Src.[12][13]
Conclusion
The protocols and application notes presented here provide a framework for conducting high-throughput screening of this compound derivatives. By employing these methodologies, researchers can efficiently identify and characterize novel compounds with therapeutic potential, accelerating the drug discovery and development process. It is crucial to adapt and optimize these general protocols for specific targets and assay formats to ensure high-quality and reproducible results.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 4. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Electrochemical Detection of Tryptamide in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The Significance of Tryptamide Monitoring
This compound, a monoamine alkaloid and a derivative of the essential amino acid tryptophan, plays a multifaceted role in neurobiology and pharmacology. As a trace amine, it is implicated in neuromodulation and various physiological and pathological processes. Its structural similarity to neurotransmitters like serotonin and melatonin underscores its potential impact on neurological function. The accurate and sensitive detection of this compound in biological fluids such as blood, urine, and cerebrospinal fluid is crucial for understanding its physiological roles, identifying potential biomarkers for neurological and psychiatric disorders, and in the development of therapeutic drugs targeting pathways involving this bioactive compound. Traditional analytical methods for this compound detection, including high-performance liquid chromatography (HPLC) and mass spectrometry, while accurate, often require extensive sample preparation, are time-consuming, and involve costly instrumentation.[1][2]
Electrochemical Sensing: A Promising Alternative
Electrochemical detection methods have emerged as a powerful alternative for the determination of this compound, offering high sensitivity, rapid analysis, cost-effectiveness, and the potential for miniaturization and point-of-care testing.[1][3] These techniques are based on the electrochemical oxidation of the this compound molecule at the surface of a specially designed electrode. The resulting electrical signal (e.g., current) is proportional to the concentration of this compound in the sample.
The core of these sensors lies in the modification of the working electrode surface to enhance its catalytic activity, selectivity, and resistance to fouling from components present in complex biological matrices.[1] Various nanomaterials, polymers, and other modifiers have been explored to this end.
Key Electrochemical Techniques
Several voltammetric techniques are commonly employed for the electrochemical detection of this compound:
-
Cyclic Voltammetry (CV): Primarily used to study the electrochemical behavior of this compound at the modified electrode surface, providing information on the oxidation potential and reaction kinetics.
-
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. They are adept at minimizing background currents, thereby improving the signal-to-noise ratio and lowering the limit of detection.[4][5]
-
Amperometry: This technique involves applying a constant potential to the electrode and measuring the current as a-function of time. It is particularly useful for continuous monitoring applications.
Quantitative Data Summary
The performance of various electrochemical sensors for this compound detection is summarized in the table below. This allows for a direct comparison of their analytical capabilities.
| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Biological Matrix | Reference |
| Poly(toluidine blue) / Graphite Sheet | SWV | 0.05 - 0.9 | 0.012 | Cheese | [6] |
| Poly(O-Phenylene Diamine) / Pencil Graphite | DPV | 0.4 - 117 | 0.2 | Cheese | [7] |
| Glassy Carbon Electrode (GCE) | SWAdSV | 0.047 - 0.545 | 0.0008 | Food Products | [4] |
Note: Data on this compound detection specifically in human biological fluids is limited in the reviewed literature. The presented data is from food matrices, which are also complex samples and demonstrate the potential of these methods for biological fluid analysis.
Experimental Protocols
The following protocols are representative methodologies for the electrochemical detection of this compound. They are based on published research and can be adapted for specific applications.
Protocol 1: Fabrication of a Poly(toluidine blue) Modified Graphite Sheet Electrode for this compound Detection
Objective: To prepare a disposable electrochemical sensor for the sensitive detection of this compound.
Materials:
-
Graphite sheet
-
Toluidine blue
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
This compound standard solutions
-
Potentiostat/galvanostat
-
Three-electrode electrochemical cell (Graphite sheet as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)
Procedure:
-
Electrode Preparation:
-
Cut the graphite sheet into desired dimensions to serve as the working electrode.
-
Clean the graphite sheet surface by sonicating in ethanol and then deionized water for 5 minutes each. Dry under a stream of nitrogen.
-
-
Electropolymerization of Toluidine Blue:
-
Prepare a solution of 0.5 mM toluidine blue in 0.1 M PBS (pH 7.0).
-
Immerse the cleaned graphite sheet, Ag/AgCl, and Pt wire electrodes into the toluidine blue solution.
-
Perform cyclic voltammetry for 20 cycles in the potential range of -0.7 V to 1.0 V at a scan rate of 50 mV/s to electropolymerize toluidine blue onto the graphite sheet surface.[8]
-
After electropolymerization, rinse the modified electrode thoroughly with deionized water to remove any unreacted monomer.
-
-
Electrochemical Detection of this compound:
-
Prepare a series of standard this compound solutions in 0.1 M PBS (pH 7.0).
-
Immerse the modified working electrode, reference electrode, and counter electrode into the electrochemical cell containing the this compound standard solution.
-
Perform square wave voltammetry (SWV) in the potential range of 0.4 V to 1.0 V with optimized parameters (e.g., frequency: 25 Hz, amplitude: 50 mV, step potential: 1 mV).
-
Record the peak oxidation current for each standard solution.
-
Construct a calibration curve by plotting the peak current versus the this compound concentration.
-
-
Analysis of Biological Samples (General Guidance):
-
Sample Pre-treatment: Biological fluids like urine or serum may require pre-treatment to minimize matrix effects. This can include dilution with PBS, centrifugation to remove particulate matter, and filtration.[9]
-
Standard Addition Method: For accurate quantification in complex matrices, the standard addition method is recommended. Spike the pre-treated biological sample with known concentrations of this compound and perform SWV analysis.
-
Protocol 2: Square Wave Adsorptive Stripping Voltammetry (SWAdSV) of this compound at a Glassy Carbon Electrode
Objective: To achieve a very low limit of detection for this compound using an adsorptive stripping technique.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Alumina slurry (0.05 µm)
-
Acetate buffer solution (pH 5.3)
-
This compound standard solutions
-
Potentiostat/galvanostat
-
Three-electrode electrochemical cell (GCE as working electrode, Ag/AgCl as reference electrode, Pt wire as counter electrode)
Procedure:
-
GCE Polishing and Cleaning:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the polished electrode in ethanol and deionized water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode with a stream of nitrogen.
-
-
Adsorptive Preconcentration:
-
Immerse the cleaned GCE, reference, and counter electrodes into the electrochemical cell containing the this compound standard solution in acetate buffer (pH 5.3).
-
Apply a preconcentration potential (e.g., 0.2 V) for a specific duration (e.g., 120 seconds) while stirring the solution. This step allows for the accumulation of this compound onto the electrode surface.[4]
-
-
Voltammetric Stripping:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).
-
Perform a square wave voltammetric scan from the preconcentration potential towards a more positive potential (e.g., from 0.2 V to 1.0 V).
-
Record the stripping peak current, which corresponds to the oxidation of the preconcentrated this compound.
-
-
Quantification:
-
Repeat steps 2 and 3 for a series of this compound standard solutions to construct a calibration curve.
-
For biological sample analysis, follow the sample pre-treatment and standard addition guidelines mentioned in Protocol 1.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation and application of the square wave voltammetry method for the electrochemical determination of eszopiclone in pharmaceutical formulations and human biological fluids using glassy carbon electrode - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Tryptamide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tryptamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, like other indole derivatives, can be susceptible to degradation in aqueous solutions. The primary factors contributing to its instability are adverse pH conditions, exposure to high temperatures, and light, particularly UV radiation. The amide group in this compound can also undergo hydrolysis.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related molecules like tryptophan and compounds with amide linkages, the primary degradation pathways are likely hydrolysis of the amide bond and oxidation of the indole ring. Hydrolysis would yield tryptamine and a corresponding carboxylic acid. Oxidation can lead to various hydroxylated and cleaved indole ring products.
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with UV or Mass Spectrometry (MS) detection.[1][2][3][4][5] Such methods can separate the parent this compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.
Q4: What are the general principles for improving the stability of this compound in aqueous solutions?
A4: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Optimization: Buffering the solution to an optimal pH where this compound exhibits maximum stability is crucial.
-
Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can significantly slow down degradation reactions.
-
Light Protection: Protecting the solution from light, especially UV radiation, by using amber vials or keeping it in the dark can prevent photodegradation.
-
Exclusion of Oxygen: For oxygen-sensitive compounds, purging the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use of Excipients: The addition of stabilizing excipients such as antioxidants or co-solvents may be beneficial.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Determine the pH of your solution. Conduct a pH stability profile to identify the optimal pH range for this compound. Adjust the pH of your future solutions using appropriate buffers. |
| High Temperature | Ensure your solution is stored at the recommended temperature. If no recommendation is available, evaluate stability at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the effect of temperature. |
| Light Exposure | Store your solutions in light-resistant containers (e.g., amber vials) and in a dark environment. |
| Oxidative Degradation | If you suspect oxidation, prepare your solutions using deoxygenated water and purge the container with an inert gas before sealing. The addition of an antioxidant could also be tested. |
| Hydrolysis | The amide bond in this compound is susceptible to hydrolysis. Optimizing pH and temperature are the primary ways to minimize hydrolysis. |
Issue 2: Appearance of unknown peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Degradation Products | These are likely degradation products of this compound. Use HPLC-MS to determine the mass of these impurities to help in their identification.[1][6] |
| Contamination | Ensure proper cleaning of all glassware and equipment. Analyze a blank (solvent only) to rule out contamination from the solvent or the HPLC system. |
| Interaction with Excipients | If your formulation contains other excipients, there might be an interaction. Analyze solutions of individual components to identify the source of the extra peaks. |
Data Presentation
Table 1: General Influence of Environmental Factors on this compound Stability
| Factor | Potential Impact on Stability | Recommendation |
| pH | High and low pH can catalyze hydrolysis of the amide bond. | Conduct a pH-rate profile study to find the pH of maximum stability. Use buffers to maintain this pH. |
| Temperature | Increased temperature generally accelerates the rate of all chemical degradation reactions. | Store solutions at the lowest practical temperature (e.g., 2-8°C or frozen). |
| Light (UV/Visible) | Exposure to light can lead to photodegradation, particularly of the indole ring. | Store in light-protected containers (e.g., amber glass) and in the dark. |
| Oxygen | The indole ring can be susceptible to oxidation. | Prepare solutions under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants. |
Experimental Protocols
Protocol 1: General Stability Study of this compound in an Aqueous Solution
Objective: To evaluate the stability of this compound in an aqueous solution under various environmental conditions.
Materials:
-
This compound
-
Purified water (HPLC grade)
-
pH buffers (e.g., phosphate, citrate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
HPLC system with UV or MS detector
-
Calibrated pH meter
-
Temperature-controlled stability chambers
-
Photostability chamber
-
Light-resistant (amber) and clear glass vials
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in purified water at a known concentration.
-
Divide the stock solution into several aliquots.
-
For the pH stability study, adjust the pH of the aliquots to a range of values (e.g., pH 3, 5, 7, 9, 11) using appropriate buffers or acid/base.
-
Dispense the solutions into both amber and clear vials.
-
-
Storage Conditions:
-
Place the vials in stability chambers at different temperature and humidity conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).
-
For the photostability study, expose the clear vials in a photostability chamber according to ICH guidelines, while keeping a set of amber vials as dark controls.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4 weeks, and 1, 2, 3 months), withdraw samples from each vial.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Identify and quantify the major degradation products.
-
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow
Caption: Workflow for a this compound stability study.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming common impurities in Tryptamide synthesis
Welcome to the technical support center for tryptamide synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges encountered during the synthesis and purification of tryptamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can generally be categorized as follows:
-
Unreacted Starting Materials: Residual tryptamine or acylating/alkylating agents.
-
Side-Reaction Products: Primarily β-carbolines formed via the Pictet-Spengler reaction, especially when aldehydes or ketones are present or under acidic conditions.[1][2][3] Other side-products can arise from over-acylation or alkylation.
-
Reagent-Derived Impurities: Impurities originating from the solvents and reagents used in the synthesis.[4]
-
Degradation Products: Tryptamides can be sensitive to strong acids, bases, and high temperatures, leading to decomposition. Dark coloration of the reaction mixture can be an indicator of degradation.[5]
Q2: How can I detect impurities in my this compound product?
A2: The primary methods for detecting impurities in this compound synthesis are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
TLC is a rapid and cost-effective method for monitoring reaction progress and identifying the presence of impurities.[6][7][8] A typical TLC setup for tryptamides would involve a silica gel plate and a mobile phase such as a mixture of petroleum ether and ethyl acetate.[9]
-
HPLC provides a more quantitative analysis of purity and can be used to separate and quantify different impurities.[10][11] A common HPLC method for tryptamine analysis uses a C18 column with a mobile phase of acetonitrile and water with a modifier like phosphoric acid or formic acid.[12][13]
Q3: What is the Pictet-Spengler reaction and how does it lead to impurities?
A3: The Pictet-Spengler reaction is a chemical reaction where a β-arylethylamine, like tryptamine, condenses with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline.[3] This reaction can occur as a side reaction during this compound synthesis, particularly if the reaction is conducted under acidic conditions or if there are aldehyde or ketone contaminants in the reagents or solvents.[1][2] These resulting β-carbolines are often colored and can be difficult to separate from the desired this compound product.
Troubleshooting Guides
Issue 1: My reaction mixture has turned dark brown/black.
Possible Causes:
-
Degradation of Tryptamine: Tryptamine and its derivatives can be unstable at high temperatures or in the presence of strong acids or bases, leading to decomposition and the formation of colored byproducts.[5]
-
Oxidation: The indole nucleus of tryptamine is susceptible to oxidation, which can be accelerated by air, light, or certain reagents.
-
Solvent Decomposition: Some solvents, like DMSO, can decompose at high temperatures, contributing to discoloration.[14]
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
-
Check Reagent and Solvent Purity: Ensure that all reagents and solvents are pure and free from contaminants that could promote degradation.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism.
Issue 2: My TLC shows multiple spots, and I suspect β-carboline formation.
Possible Cause:
-
The Pictet-Spengler reaction has occurred, leading to the formation of β-carboline impurities.[1][2][3] This is more likely if your reaction involves aldehydes or ketones, or if acidic conditions were used.
Prevention and Mitigation:
-
Avoid Acidic Conditions: If possible, perform the acylation or alkylation under neutral or basic conditions.
-
Purify Reagents: Ensure that any aldehydes or ketones are removed from your starting materials and solvents.
-
Use a Scavenger: In some cases, a scavenger can be added to react with any trace aldehydes or ketones.
-
Purification: β-carbolines can often be separated from the desired this compound product using column chromatography.
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Common Examples | Source/Cause |
| Unreacted Starting Material | Tryptamine, Acyl Chloride, Alkyl Halide | Incomplete reaction |
| β-Carbolines | Tetrahydro-β-carboline (THBC), 2-Methyl-THBC | Pictet-Spengler reaction with aldehydes/ketones[2] |
| Diacylated Product | N,N-diacyltryptamine | Use of excess acylating agent |
| Oxidized Products | Indole-oxidized species | Exposure to air, light, or oxidizing agents |
Experimental Protocols
Protocol 1: General Procedure for Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a silica gel coated TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[6]
-
Spotting: Dissolve a small amount of your crude reaction mixture and your starting materials in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot small amounts of each solution onto the baseline.[6]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 7:3 petroleum ether:ethyl acetate).[9] Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Staining with a suitable agent (e.g., potassium permanganate) can also be used to visualize compounds that are not UV-active.[6]
Protocol 2: General Procedure for Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.[15]
-
Sample Loading: Dissolve the crude this compound product in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[15]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the compounds from the column.[15]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid or phosphoric acid for better peak shape.[13] A typical gradient might start with a low percentage of acetonitrile and ramp up to a higher concentration over the course of the run.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.2 µm filter before injection.[12]
References
- 1. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
- 8. Impurity profiling of pharmaceuticals by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 10. moravek.com [moravek.com]
- 11. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 12. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 13. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tryptamide Derivatization for Enhanced Detection
Welcome to the technical support center for tryptamide derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing derivatization procedures for enhanced detection of tryptamides in various analytical platforms.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of tryptamides often necessary before analysis?
A1: Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for a given analytical method. For tryptamides, derivatization is often essential for several reasons:
-
To Increase Volatility and Thermal Stability for Gas Chromatography (GC): Tryptamides, containing polar amine and sometimes hydroxyl or carboxyl groups, are often not volatile enough for GC analysis. Derivatization replaces active hydrogens in these functional groups with nonpolar groups (e.g., trimethylsilyl groups), increasing volatility and thermal stability.[1][2][3]
-
To Enhance Detection Sensitivity in High-Performance Liquid Chromatography (HPLC): Many tryptamides lack a strong chromophore or fluorophore, leading to poor sensitivity with UV or fluorescence detectors. Derivatization introduces a chemical tag that has a strong response to a specific detector, significantly lowering the limit of detection (LOD) and limit of quantitation (LOQ).[4][5][6]
-
To Improve Chromatographic Behavior: Derivatization can reduce the polarity of tryptamides, leading to better peak shapes and improved separation on reverse-phase HPLC columns.[4]
Q2: What are the most common derivatization methods for tryptamides?
A2: The choice of derivatization method depends on the analytical technique being used:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Silylation is the most common method.[1][7][8] This involves replacing active hydrogens with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3][9][10]
-
For High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Fluorescence derivatization is widely used to enhance sensitivity. This involves reacting the primary or secondary amine of the this compound with a fluorescent labeling agent. Common reagents include o-phthalaldehyde (OPA), 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), and fluorescamine.[5][6][11][12][13][14]
Q3: What is the difference between pre-column and post-column derivatization in HPLC?
A3:
-
Pre-column derivatization involves reacting the sample with the derivatizing reagent before injecting it into the HPLC system. This is a common approach that allows for more flexibility in reaction conditions (e.g., heating, longer reaction times) and can result in more stable derivatives.[5]
-
Post-column derivatization involves reacting the analyte with the derivatizing reagent after it has been separated on the HPLC column but before it reaches the detector. This method is useful for analytes that are unstable after derivatization.[5][15]
Troubleshooting Guides
Problem 1: Low or No Derivatization Product Yield
| Possible Cause | Suggested Solution | Explanation |
| Presence of Moisture | Ensure all glassware, solvents, and the sample are anhydrous, especially for silylation reactions.[3][8] Dry the sample completely before adding the reagent. | Silylating reagents are highly sensitive to moisture and will preferentially react with water over the analyte, leading to low or no derivatization.[3][8] |
| Incorrect Reagent Amount | Use a sufficient excess of the derivatizing reagent. A molar ratio of at least 2:1 of reagent to active hydrogen is often recommended for silylation.[3] | An insufficient amount of reagent will lead to an incomplete reaction. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can increase the reaction rate.[11] | Higher temperatures can help overcome the activation energy of the reaction. However, excessively high temperatures can lead to reagent or derivative degradation. |
| Incorrect pH (for aqueous derivatization) | Adjust the pH of the reaction mixture to the optimal range for the specific reagent. For many fluorescence derivatization reactions with amines, a basic pH (e.g., 9-11) is required.[11][16] | The reactivity of the amine group and the derivatizing reagent is often pH-dependent. |
| Poor Reagent Quality | Use fresh, high-purity derivatizing reagents. Store reagents under the recommended conditions (e.g., protected from light and moisture). | Degraded or impure reagents will have lower reactivity and can introduce interfering peaks. |
| Incomplete Dissolution of Analyte | If the dried analyte residue does not dissolve in the derivatizing reagent, add a suitable aprotic solvent like pyridine or acetonitrile.[17] | The derivatization reaction can only occur if the analyte is in solution with the reagent. |
Problem 2: Multiple or Unexpected Peaks in the Chromatogram
| Possible Cause | Suggested Solution | Explanation |
| Formation of Multiple Derivatives | Optimize reaction conditions (time, temperature, reagent concentration) to favor the formation of a single, stable derivative.[18] | Incomplete derivatization or side reactions can lead to the formation of multiple derivatives from a single analyte, complicating quantification. |
| Reagent-Related Peaks | Prepare and analyze a reagent blank (all components except the sample) to identify peaks originating from the derivatizing reagent or its by-products.[3] | Excess reagent and its by-products are often detected and need to be chromatographically resolved from the analyte peak. |
| Degradation of Derivative | Analyze the derivatized sample as soon as possible after preparation, especially for moisture-sensitive derivatives like TMS-ethers.[17] Store derivatized samples at low temperatures.[17] | Some derivatives are unstable and can degrade over time, leading to a decrease in the main peak and the appearance of degradation products. |
| Presence of Impurities in the Sample | Purify the sample before derivatization using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Impurities in the sample matrix can also react with the derivatizing reagent, leading to extra peaks. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for different this compound/amine derivatization methods reported in the literature. A direct comparison of reaction yields is often not available; however, the detection limits provide an indication of the sensitivity achieved with each method.
| Analyte | Derivatization Reagent | Analytical Method | LOD | LOQ |
| Dimethylamine (DMA) & Diethylamine (DEA) | NBD-Cl | HPLC-FLD | - | 0.5 ng/mL (DMA), 5 ng/mL (DEA) |
| Paroxetine (amine-containing drug) | NBD-Cl | HPLC-FLD | 1.37 ng/mL | 4.14 ng/mL |
| Sertraline (amine-containing drug) | NBD-Cl | HPLC-FLD | 1.41 ng/mL | 4.28 ng/mL |
| Hydroxyproline & Proline | NBD-Cl | HPLC-FLD | - | 0.0027 ng/mL |
| Tryptamines (16 compounds) | None (direct analysis) | UHPLC-MS/MS | 0.1 - 20 pg/mg | 3 - 50 pg/mg |
Experimental Protocols
Protocol 1: Silylation of Tryptamides with BSTFA + TMCS for GC-MS Analysis
This protocol is a general guideline for the trimethylsilylation of tryptamides containing primary or secondary amine and hydroxyl groups.
Materials:
-
This compound sample (dried)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (optional, as a solvent)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Transfer 1-10 mg of the dried this compound sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the dried sample. If the sample does not dissolve, add 50-100 µL of anhydrous pyridine or acetonitrile. For every 1 mg of sample, approximately 0.25 mL of reagent is a good starting point.[9]
-
Reaction: Tightly cap the vial and mix thoroughly. Heat the vial at 60-80°C for 30-60 minutes.[17] The exact time and temperature may need to be optimized for your specific this compound.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
-
Clean-up: After use, thoroughly clean all syringes that came into contact with the silylating reagent with methanol followed by dichloromethane to prevent corrosion.[17]
Protocol 2: Pre-column Fluorescence Derivatization with NBD-Cl for HPLC-FLD Analysis
This protocol describes the derivatization of tryptamides with a primary or secondary amine group using 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).
Materials:
-
This compound standard or sample solution
-
NBD-Cl solution (e.g., 0.33 mg/mL in methanol or acetonitrile)
-
Borate buffer (e.g., 20 mM, pH 9-11)
-
Heating block
-
HPLC-FLD system
Procedure:
-
Reaction Mixture Preparation: In a microvial, mix the following:
-
200 µL of this compound standard or sample solution
-
50 µL of borate buffer
-
150 µL of NBD-Cl solution
-
-
Reaction: Vortex the mixture for 1 minute. Place the vial in a heating block at 70°C for 30 minutes.[11]
-
Stopping the Reaction: After heating, immediately place the vial in a freezer or an ice bath for 1 minute to stop the reaction.[11]
-
Analysis: The derivatized sample is now ready for injection into the HPLC-FLD system. The excitation and emission wavelengths for NBD-amine derivatives are typically around 470 nm and 530-550 nm, respectively.[19]
Protocol 3: Pre-column Fluorescence Derivatization with Fluorescamine
This protocol is for the derivatization of tryptamides with a primary amine group using fluorescamine.
Materials:
-
This compound standard or sample solution
-
Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)[20]
-
Borate buffer (e.g., 0.1 M, pH 9.0)[13]
-
HPLC-FLD system
Procedure:
-
Reaction Mixture Preparation: In a test tube or microvial, mix:
-
Up to 100 µL of the this compound sample
-
1.0 mL of borate buffer
-
-
Derivatization: While vortexing the sample solution, slowly add 125 µL of the fluorescamine solution drop-wise.[13] The reaction is very rapid, occurring within seconds to minutes at room temperature.[14][20]
-
Analysis: The fluorescent derivative is now formed and ready for injection into the HPLC-FLD system. The excitation and emission maxima for fluorescamine-amine derivatives are approximately 390 nm and 475-490 nm, respectively.[13][14]
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting guide for low derivatization yield.
Caption: Tryptamine metabolism and associated signaling pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 17. web.gps.caltech.edu [web.gps.caltech.edu]
- 18. scilit.com [scilit.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
Troubleshooting matrix effects in Tryptamide bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in tryptamide bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1] In this compound bioanalysis, which often involves complex biological matrices like plasma, serum, or urine, these effects can lead to ion suppression or enhancement.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of LC-MS/MS methods, potentially leading to erroneous quantitative results.[2]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis of tryptamides?
A2: The primary causes of matrix effects are co-eluting substances from the biological matrix that interfere with the ionization of this compound in the mass spectrometer's source.[2] Key interfering components include:
-
Phospholipids: These are major components of cell membranes and are a significant source of ion suppression in plasma and serum samples.[3][4]
-
Salts and ions: Can alter the droplet properties in the electrospray ionization (ESI) source.[5]
-
Endogenous metabolites: Compounds structurally similar or dissimilar to this compound that co-elute.[5]
-
Proteins and peptides: Although largely removed during sample preparation, residual amounts can still cause interference.[1]
Q3: How can I qualitatively assess if my this compound analysis is suffering from matrix effects?
A3: A widely used qualitative method is the post-column infusion technique.[5] In this method, a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any fluctuation (dip or peak) in the steady baseline signal of the this compound standard as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.[1]
Q4: What is the standard method for quantitatively evaluating matrix effects?
A4: The "golden standard" for quantitative assessment is the post-extraction spike method .[1] This involves comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat (pure) solvent. The matrix factor (MF) is calculated to quantify the extent of the matrix effect.[2]
Q5: What is a stable isotope-labeled (SIL) internal standard, and can it eliminate matrix effects?
A5: A stable isotope-labeled (SIL) internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards are considered the most effective way to compensate for matrix effects.[5] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience the same degree of ion suppression or enhancement. While they don't eliminate the matrix effect itself, they allow for accurate quantification because the ratio of the analyte to the SIL internal standard remains constant.[5] However, it's crucial to ensure the SIL internal standard is pure and co-elutes perfectly with the analyte, as even slight chromatographic separation can lead to differential matrix effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound bioanalysis due to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility and accuracy | Significant and variable matrix effects between samples. | 1. Improve Sample Cleanup: Implement more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[3] Consider specialized phospholipid removal plates or cartridges.[4][6] 2. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for variability in matrix effects.[5] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering matrix components.[2] |
| Low signal intensity (ion suppression) | Co-eluting matrix components, especially phospholipids, are suppressing the this compound signal. | 1. Phospholipid Removal: Use specific sample preparation products designed to remove phospholipids.[4][6] 2. Chromatographic Separation: Adjust the mobile phase or use a different column chemistry (e.g., HILIC if using reversed-phase) to shift the retention time of this compound away from the phospholipid elution zone.[7] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise the limit of quantification.[5] 4. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[2] |
| Inconsistent results across different batches of matrix | Lot-to-lot variation in the biological matrix composition. | 1. Evaluate Matrix from Multiple Sources: During method validation, test at least six different lots of the biological matrix to assess the extent of variability.[1] 2. Employ a Robust Internal Standard: A SIL internal standard is highly recommended to normalize for these variations. 3. Standard Addition Method: For critical samples, consider using the standard addition method, which can account for matrix effects in individual samples.[8][9] |
| High signal intensity (ion enhancement) | Co-eluting matrix components are enhancing the this compound signal. | 1. Improve Sample Cleanup: As with ion suppression, enhanced sample preparation (SPE, LLE) can remove the components causing enhancement.[3] 2. Optimize Chromatography: Separate the analyte from the enhancing components.[2] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol, adapted from Matuszewski et al. (2003), allows for the quantitative determination of the matrix factor (MF).[5]
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare this compound standards at low, medium, and high concentrations in the mobile phase or a suitable neat solvent.
-
Set B (Post-Spiked Samples): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracts with this compound to the same low, medium, and high concentrations as in Set A.
-
Set C (Pre-Spiked Samples): Spike blank biological matrix with this compound at the same concentrations. Process these samples through the entire extraction procedure. (This set is used to determine recovery, but is included here for a comprehensive evaluation).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
Calculate the mean peak area for this compound in Set B (post-spiked samples) and Set A (neat solution) at each concentration level.
-
The Matrix Factor (MF) is calculated using the following formula:
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.[2]
-
-
Calculation of IS-Normalized MF: If an internal standard (IS) is used, calculate the MF for the IS as well. The IS-Normalized MF is calculated as:
-
IS-Normalized MF = (MF of this compound) / (MF of IS)
-
A value close to 1.0 suggests the IS effectively compensates for the matrix effect.[1]
-
Protocol 2: Phospholipid Removal using SPE Plates
Objective: To reduce matrix effects caused by phospholipids from plasma samples. This is a generic protocol based on commercially available phospholipid removal plates (e.g., HybridSPE®, Ostro™).[6]
Materials:
-
Phospholipid removal 96-well plate or cartridges.
-
Acetonitrile (ACN) with 1% formic acid (precipitation solvent).
-
Vortex mixer.
-
Centrifuge (if using offline precipitation).
-
Vacuum manifold or positive pressure processor.
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold ACN with 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
-
Phospholipid Removal:
-
Place the phospholipid removal plate on a collection plate.
-
Transfer the supernatant from the previous step into the wells of the 96-well plate.
-
Apply vacuum or positive pressure to pass the supernatant through the sorbent bed. The phospholipids are retained by the sorbent, while this compound and the internal standard pass through into the collection plate.
-
-
Final Preparation:
-
The collected filtrate is now ready for direct injection or can be evaporated and reconstituted in a suitable mobile phase for analysis.
-
Visualizations
This compound Signaling and Metabolism
Tryptamine can act as a neurotransmitter and neuromodulator. It is metabolized by monoamine oxidases (MAO) and can influence signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) pathway.[10][11]
Caption: Overview of Tryptamine's metabolic conversion and its role as a signaling molecule.
Troubleshooting Workflow for Matrix Effects
A logical approach to identifying and mitigating matrix effects is crucial for robust bioanalytical method development.
Caption: A systematic workflow for identifying, mitigating, and re-evaluating matrix effects.
Comparison of Sample Preparation Techniques
Different sample preparation techniques offer varying levels of cleanliness and effectiveness in reducing matrix effects.
Caption: Relationship between sample prep complexity and its effectiveness in matrix removal.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptamine - Wikipedia [en.wikipedia.org]
- 11. Tryptamine serves as a proligand of the AhR transcriptional pathway whose activation is dependent of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tryptamide Ionization in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of tryptamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the ionization efficiency of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the ionization efficiency of this compound important for mass spectrometry analysis?
A1: Enhancing the ionization efficiency of this compound is crucial for achieving high sensitivity and accurate quantification in mass spectrometry (MS). This compound, in its native form, can exhibit moderate to low ionization efficiency, leading to weak signals and high limits of detection (LOD). By improving its ionization, you can achieve better signal-to-noise ratios, lower detection limits, and more reliable quantitative data, which is especially critical when analyzing samples with low this compound concentrations.
Q2: What are the primary methods to enhance the ionization efficiency of this compound?
A2: The primary methods to enhance the ionization efficiency of this compound include:
-
Chemical Derivatization: Modifying the this compound molecule by adding a chemical group that is more readily ionized. Dansyl chloride is a common derivatization reagent for compounds containing primary or secondary amine groups, like this compound.[1][2]
-
Optimizing Ionization Source and Parameters: Selecting the most suitable ionization source (e.g., ESI, APCI, APPI) and fine-tuning its parameters can significantly impact signal intensity.
-
Salt-Assisted Laser Desorption/Ionization (SALDI): This technique uses an inorganic substrate to aid in the desorption and ionization of small molecules like this compound, reducing background noise in the low-mass range.[3][4]
-
Mobile Phase Optimization: The composition of the mobile phase, including the use of additives, can influence the ionization process in LC-MS.[5]
Q3: How does chemical derivatization, such as with dansyl chloride, improve this compound's ionization efficiency?
A3: Chemical derivatization with a reagent like dansyl chloride introduces a "charge tag" onto the this compound molecule. The dansyl group has a tertiary amine that is readily protonated, leading to a stable, positively charged ion that can be more efficiently detected by the mass spectrometer. This process not only enhances the signal intensity but can also improve the chromatographic separation of the analyte.[1][2]
Q4: Which ionization source is generally best for this compound analysis: ESI, APCI, or APPI?
A4: The choice of ionization source depends on the specific properties of the analyte and the sample matrix.
-
Electrospray Ionization (ESI) is often the most suitable method for polar compounds like this compound and its derivatives, typically generating larger peak areas and higher signal-to-noise ratios.[6][7]
-
Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar compounds and is generally more tolerant of higher flow rates and less pure samples.
-
Atmospheric Pressure Photoionization (APPI) is particularly effective for nonpolar compounds and can be a complementary technique to ESI and APCI.
For tryptamines, ESI is commonly employed in the positive ion mode.[8][9][10] A direct comparison is often necessary to determine the optimal source for a specific application.
Troubleshooting Guides
Issue 1: Low Signal Intensity or High Limit of Detection (LOD) for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Poor Ionization Efficiency | 1. Derivatize the sample: Use a derivatizing agent like dansyl chloride to introduce a readily ionizable group. This can significantly enhance the signal.[1][2] 2. Optimize mobile phase: Add modifiers like formic acid or ammonium formate to the mobile phase to improve protonation in positive ion mode.[5] |
| Suboptimal Ion Source Parameters | 1. Adjust source settings: Optimize parameters such as capillary voltage, source temperature, and gas flow rates to maximize the signal for this compound. 2. Switch ionization source: If using ESI with poor results, consider trying APCI or APPI, as they may provide better ionization for your specific sample matrix.[6] |
| Matrix Effects | 1. Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Modify chromatography: Adjust the chromatographic gradient to separate this compound from co-eluting matrix components that may be causing ion suppression. 3. Use an internal standard: A stable isotope-labeled internal standard can help to compensate for matrix effects. |
Issue 2: In-Source Fragmentation of this compound
Tryptamines are known to undergo in-source fragmentation, where the molecule fragments within the ion source before mass analysis. This can lead to a decreased signal for the precursor ion and complicate quantification.[11][12]
Typical Fragmentation Pattern: A common fragmentation pathway for tryptamines in ESI involves the loss of the amine side chain.[13][14]
Troubleshooting Steps:
| Parameter | Action to Reduce Fragmentation |
| Cone Voltage / Fragmentor Voltage | Decrease the voltage. Higher voltages increase the energy in the source, leading to more fragmentation. Lowering this parameter provides "softer" ionization conditions.[15] |
| Source Temperature | Lower the temperature. High source temperatures can cause thermal degradation and fragmentation of the analyte. |
| Mobile Phase Composition | Experiment with different additives. While formic acid is common, sometimes switching to a different additive or adjusting its concentration can alter the gas-phase chemistry and reduce fragmentation. |
| Collision Energy (in MS/MS) | While not strictly "in-source," if you are using tandem MS, ensure that the collision energy is optimized to produce the desired product ions without excessive fragmentation of the precursor. |
Quantitative Data Summary
The following tables summarize the reported enhancements in ionization efficiency for this compound and related compounds using different techniques.
Table 1: Signal Enhancement via Derivatization
| Analyte | Derivatization Reagent | Fold Increase in Signal Intensity | Reference |
| Propofol | Dansyl chloride | Up to 200-fold | [16] |
| Biogenic Amines | Dansyl chloride | Significant signal enhancement | [1][2] |
Note: While specific fold-increase data for this compound with dansylation was not found in the initial search, the significant enhancement observed for other amine-containing compounds suggests a similar benefit for this compound.
Table 2: Comparison of Ionization Sources for Tryptamine and Related Compounds
| Compound | ESI LOD (ng/mL) | APCI LOD (ng/mL) | APPI LOD (ng/mL) | Reference |
| Tryptamine | 0.10 | Not Reported | Not Reported | [17] |
| DMT | 0.09 | Not Reported | Not Reported | [17] |
| 5-MeO-DMT | 0.11 | Not Reported | Not Reported | [17] |
| Psilocin | 0.5 - 5 | Not Reported | Not Reported | [8][9][10] |
Note: The table presents the lowest reported Limits of Detection (LOD) found for tryptamine and related compounds, primarily using ESI, which is the most commonly reported ionization source for these analytes.
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization of this compound for LC-MS Analysis
This protocol is adapted from methods for the derivatization of biogenic amines.[1][2][18]
Materials:
-
This compound standard or sample extract
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)
-
Acetone
-
Formic acid
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
If working with a biological matrix, perform an appropriate extraction (e.g., protein precipitation with acetonitrile followed by evaporation of the supernatant).
-
-
Derivatization Reaction:
-
To 100 µL of the this compound solution (or reconstituted extract), add 100 µL of sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 45 minutes in the dark.
-
-
Reaction Quenching:
-
After incubation, add 50 µL of formic acid to stop the reaction and neutralize the excess base.
-
-
Sample Preparation for Injection:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: Salt-Assisted Laser Desorption/Ionization (SALDI) for Small Amine Analysis
This is a general protocol for SALDI-MS of small molecules, which can be adapted for this compound.[19]
Materials:
-
This compound sample
-
SALDI substrate (e.g., porous silicon, carbon nanotubes, or metal nanoparticles on a target plate)
-
Solvent for sample deposition (e.g., methanol or acetonitrile)
Procedure:
-
Substrate Preparation:
-
Prepare the SALDI target plate with the chosen inorganic matrix according to established methods for the specific material.
-
-
Sample Deposition:
-
Dissolve the this compound sample in a volatile solvent at an appropriate concentration.
-
Spot a small volume (e.g., 1 µL) of the sample solution onto the SALDI substrate on the target plate.
-
Allow the solvent to air-dry completely.
-
-
MS Analysis:
-
Insert the target plate into the MALDI/SALDI source of the mass spectrometer.
-
Acquire mass spectra in the desired mass range, optimizing the laser energy to achieve good signal intensity with minimal fragmentation.
-
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS.
Caption: Troubleshooting logic for low this compound signal in MS.
References
- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix-Enhanced Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (ME-SALDI-MS) for Mass Spectrometry Imaging of Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 4. Surface-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. halocolumns.com [halocolumns.com]
- 6. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perkinelmer.cl [perkinelmer.cl]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of a rapid and sensitive LC-ESI/MS/MS assay for the quantification of propofol using a simple off-line dansyl chloride derivatization reaction to enhance signal intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Tryptamide Samples
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing the degradation of tryptamide samples during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound degradation is primarily caused by three main factors:
-
Oxidation: The indole ring of the this compound structure is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of various degradation products, including indole-3-acetaldehyde.
-
Hydrolysis: In aqueous solutions, particularly at non-neutral pH, the amide bond can be susceptible to hydrolysis, although this is generally less common than oxidation for simple tryptamides.
-
Photodecomposition: Exposure to light, especially UV radiation, can provide the energy to initiate and accelerate degradation reactions.[1]
-
Thermal Stress: High temperatures can significantly accelerate degradation. Studies have shown rapid decay of some tryptamines at temperatures above 100°C.[2]
Q2: What are the ideal storage conditions for solid this compound samples?
A2: For long-term stability of solid (powdered) this compound samples, the following conditions are recommended:
-
Temperature: Store at -20°C for long-term stability (≥4 years for some tryptamines).[3] For routine use, storage at 4°C in a sealed container is also acceptable.
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber glass vials or storing containers in the dark.[1]
-
Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture.
Q3: How should I prepare and store this compound solutions?
A3: this compound solutions are significantly less stable than the solid form.
-
Solvent Choice: Tryptamines are soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[3] Acidified methanol has also been used effectively for extraction, suggesting some stability.[1] For maximum stability, prepare stock solutions in a high-purity, anhydrous organic solvent like DMSO or ethanol.
-
Aqueous Solutions: Avoid storing tryptamides in aqueous buffers for extended periods. A product data sheet for tryptamine recommends not storing aqueous solutions for more than one day.[3] If aqueous buffers are necessary for your experiment, prepare the solution fresh from a stock in organic solvent immediately before use.
-
Storage: If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in a tightly sealed vial to minimize solvent evaporation and exposure to air and moisture.
Q4: Can I store this compound samples in a standard refrigerator or freezer?
A4: Yes, but with precautions. While a standard freezer (-20°C) is recommended for long-term storage of solid samples, some studies on related compounds in complex matrices have shown that cold storage can sometimes promote certain degradation pathways (e.g., dephosphorylation of psilocybin to the more easily oxidized psilocin).[1] However, for pure this compound standards, freezing at -20°C is a generally accepted practice for preserving integrity. Always ensure the container is tightly sealed to prevent moisture condensation upon removal.
Troubleshooting Guide
Scenario 1: I see unexpected peaks in my HPLC/LC-MS chromatogram.
-
Potential Cause: Sample degradation. Tryptamides can degrade into multiple products, which will appear as new peaks in your chromatogram.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a new solution from your solid stock and analyze it immediately. If the unexpected peaks are absent or significantly smaller, your previous solution has likely degraded.
-
Review Storage Conditions: Confirm that your samples (both solid and solution) have been stored according to the recommended conditions (protected from light, air, and stored at the correct temperature).
-
Perform Forced Degradation: To tentatively identify if the new peaks are related to your compound, you can perform a forced degradation study (see Experimental Protocols section). Exposing a sample to mild heat or light and observing the growth of the impurity peaks can help confirm they are degradants.
-
Scenario 2: The measured concentration of my this compound solution is lower than expected.
-
Potential Cause: The parent compound has degraded, leading to a decrease in its concentration.
-
Troubleshooting Steps:
-
Check for Degradation Peaks: Examine your chromatogram for the presence of new, smaller peaks that could account for the mass balance.
-
Verify Solution Preparation: Ensure there were no errors in weighing or dilution. Prepare a fresh standard and re-measure.
-
Assess Solvent Stability: Your this compound may be unstable in the chosen solvent over the storage time. Consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and prolonged storage after the initial dissolution.
-
Scenario 3: My this compound solution has changed color (e.g., turned yellow/brown).
-
Potential Cause: This is a strong indicator of oxidative degradation. Oxidation of the indole ring often produces colored polymeric products.
-
Troubleshooting Steps:
-
Discard the Solution: A colored solution should be considered significantly degraded and is not suitable for most quantitative experiments.
-
Improve Storage of New Solutions: When preparing a new solution, purge the solvent and the headspace of the vial with an inert gas (argon or nitrogen) before sealing to remove oxygen.
-
Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxides, which can initiate oxidation.
-
Data Presentation: this compound Stability
The following table summarizes the expected stability of a typical this compound sample under various storage conditions. This data is illustrative and based on general chemical principles and findings from related compounds.[2]
| Condition ID | Form | Temperature | Solvent/Matrix | Light Exposure | Expected Purity after 1 Month | Notes |
| T-1 | Solid | -20°C | N/A | Dark | >99% | Recommended for long-term storage. |
| T-2 | Solid | 4°C | N/A | Dark | >98% | Suitable for short to mid-term storage. |
| T-3 | Solid | 25°C (RT) | N/A | Dark | ~95-98% | Gradual degradation expected. |
| T-4 | Solid | 25°C (RT) | N/A | Ambient Light | <90% | Light significantly accelerates degradation. |
| S-1 | Solution | -20°C | DMSO / Ethanol | Dark | >98% | Best practice for stock solutions. |
| S-2 | Solution | 4°C | DMSO / Ethanol | Dark | ~95% | Short-term (days) storage only. |
| S-3 | Solution | 25°C (RT) | DMSO / Ethanol | Dark | <90% | Significant degradation expected within days. |
| S-4 | Solution | 25°C (RT) | Aqueous Buffer | Ambient Light | <70% | Not recommended; rapid degradation. |
Visualizations of Degradation and Experimental Workflows
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Analysis
This protocol outlines a general reverse-phase HPLC method suitable for separating tryptamine from its potential degradation products.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (or PDA scan from 200-400 nm).[3]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (95% A, 5% B) to a final concentration of approximately 50 µg/mL.
-
-
Analysis and Evaluation:
-
Inject the prepared sample.
-
Integrate all peaks. The main this compound peak should be well-resolved from any impurity or degradation peaks.
-
The method is considered stability-indicating if all degradation products are separated from the parent peak and from each other, allowing for an accurate assay of the parent compound. Peak purity analysis using a PDA detector is recommended to confirm co-elution is not occurring.
-
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the sample to ensure the analytical method can detect and separate the degradants. The goal is to achieve 5-20% degradation of the active ingredient.[5]
-
Acid Hydrolysis:
-
Mix 1 mL of the 1 mg/mL this compound stock with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the 1 mg/mL this compound stock with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to the target concentration with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the 1 mg/mL this compound stock with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the target concentration with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 24 hours.
-
Alternatively, heat a solution of the this compound at 60°C for 24 hours.
-
Prepare a sample for analysis by dissolving/diluting to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the this compound (e.g., 50 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample alongside a control sample stored in the dark.
-
For all stressed samples, analyze using the stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
References
Reducing background noise in Tryptamide fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve data quality in tryptamide fluorescence assays.
Frequently Asked questions (FAQs)
Q1: What are the primary sources of high background noise in a this compound fluorescence assay?
High background fluorescence can originate from several sources, which can be broadly categorized as:
-
Autofluorescence: The intrinsic fluorescence from biological molecules within your sample (e.g., NADH, flavins, and other aromatic amino acids like tryptophan itself), or components in the assay buffer and media.[1][2][3]
-
Reagent and Buffer Components: Buffers or reagents may be contaminated with fluorescent impurities or may themselves be inherently fluorescent at the excitation and emission wavelengths used.[4][5][6]
-
Non-Specific Binding: The this compound substrate or its fluorescent product may bind non-specifically to the walls of the microplate or other proteins in the sample.
-
Instrument and Environmental Factors: This includes stray light, electronic noise from the plate reader, and light scattering from precipitated compounds.[7][8] The choice of microplate material is also a critical factor.[7][9]
-
Photobleaching: The photochemical destruction of the fluorophore can lead to a fading signal, which can be mistaken for quenching or other effects.[10]
Q2: How can I minimize autofluorescence from my biological sample?
To mitigate autofluorescence from biological samples, consider the following strategies:
-
Use Red-Shifted Fluorophores: If your assay design allows, use this compound analogs or detection reagents that excite and emit at longer wavelengths (red or far-red spectrum), as cellular autofluorescence is most prominent in the blue and green regions.
-
Optimize Sample Preparation: Certain fixatives, like glutaraldehyde and formaldehyde, can increase autofluorescence.[2] Consider alternative fixation methods or include a quenching step with an agent like sodium borohydride.
-
Include Proper Controls: Always run parallel experiments with "no-enzyme" or "no-substrate" controls to quantify the baseline autofluorescence of your sample.
Q3: Which type of microplate is best for fluorescence assays?
The choice of microplate is crucial for minimizing background fluorescence.
-
Black Opaque Plates: Black-walled microplates are recommended for most fluorescence assays as they reduce crosstalk between wells and minimize background fluorescence from the plate itself.[7][9]
-
Clear Bottom Plates: For cell-based assays where you need to monitor cells microscopically, use black plates with clear bottoms.
Q4: How do I troubleshoot high variability between replicate wells?
High variability between replicates can be caused by several factors:
-
Pipetting Inaccuracies: Ensure your pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Incomplete Mixing: Mix all reagents thoroughly before and after adding them to the wells.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and lead to higher signals. To minimize this, you can fill the outer wells with buffer or water and not use them for experimental data.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation and reading.
Troubleshooting Guides
Problem: High Background Signal in All Wells (Including Blanks)
This issue often points to a problem with the assay components or the instrument setup.
| Possible Cause | Recommended Solution |
| Contaminated Buffer or Reagents | Prepare fresh buffers using high-purity water and analytical-grade reagents. Filter the buffer through a 0.22 µm filter to remove any particulate matter. |
| Autofluorescent Microplate | Switch to black, opaque-walled microplates specifically designed for fluorescence assays.[7][9] |
| Sub-optimal Instrument Settings | Optimize the gain setting on your microplate reader. A high gain amplifies all signals, including background noise.[7][9][11] Adjust the excitation and emission wavelength settings and bandwidths to maximize the signal-to-noise ratio.[8] |
| Stray Light | Ensure the microplate reader's sample chamber is completely dark during measurement. |
Problem: High Background Signal Only in Wells Containing the Sample
This suggests that a component of your sample is contributing to the background fluorescence.
| Possible Cause | Recommended Solution |
| Sample Autofluorescence | Run a "sample only" control (without the this compound substrate) to quantify the level of autofluorescence. If significant, consider the mitigation strategies mentioned in FAQ Q2. |
| Precipitate Formation | Visually inspect the wells for any precipitate. Centrifuge your samples before adding them to the assay plate to remove any insoluble material. |
| High Protein Concentration | High concentrations of non-target proteins can sometimes increase background fluorescence. If possible, dilute your sample or perform a buffer exchange to remove interfering substances. |
Data Presentation: Impact of Assay Parameters on Signal-to-Noise Ratio
The following tables provide hypothetical but realistic data to illustrate how optimizing key assay parameters can improve the signal-to-noise ratio (SNR).
Table 1: Effect of Buffer pH on this compound Fluorescence Assay
| Buffer pH | Background Fluorescence (RFU) | Signal Fluorescence (RFU) | Signal-to-Noise Ratio (SNR) |
| 6.0 | 150 | 1200 | 8.0 |
| 7.0 | 120 | 1800 | 15.0 |
| 7.4 | 100 | 2500 | 25.0 |
| 8.0 | 130 | 2000 | 15.4 |
| 9.0 | 180 | 1500 | 8.3 |
RFU: Relative Fluorescence Units. SNR is calculated as Signal/Background.
Table 2: Effect of Substrate Concentration on this compound Fluorescence Assay
| Substrate Concentration (µM) | Background Fluorescence (RFU) | Signal Fluorescence (RFU) | Signal-to-Noise Ratio (SNR) |
| 1 | 95 | 500 | 5.3 |
| 5 | 100 | 1500 | 15.0 |
| 10 | 105 | 2500 | 23.8 |
| 20 | 120 | 2800 | 23.3 |
| 50 | 150 | 3000 | 20.0 |
Experimental Protocols
Protocol 1: this compound Fluorescence Quenching Assay for Protein-Ligand Binding
This protocol is adapted from a method to measure the binding affinity of a ligand to a protein by observing the quenching of intrinsic tryptophan fluorescence.[12][13][14]
1. Reagent Preparation:
- Binding Buffer: Prepare a suitable buffer for your protein of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Ensure the buffer is filtered and degassed.
- Protein Stock Solution: Prepare a concentrated stock solution of your tryptophan-containing protein in the binding buffer. Determine the precise concentration using a reliable method (e.g., BCA assay).
- Ligand Stock Solution: Prepare a concentrated stock solution of the ligand in the binding buffer.
2. Instrument Setup:
- Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.
- Set the emission scan range from 310 nm to 400 nm.
- Optimize the excitation and emission slit widths to achieve a good signal without excessive photobleaching.
3. Titration Experiment:
- Add a known volume and concentration of the protein solution to a quartz cuvette.
- Record the initial fluorescence spectrum (this is your F₀).
- Add small aliquots of the ligand stock solution to the cuvette.
- After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
- Continue the titration until the fluorescence signal is saturated (no further significant change is observed).
4. Data Analysis:
- Correct the fluorescence intensity values for dilution at each titration point.
- Plot the change in fluorescence intensity (ΔF = F₀ - F) against the ligand concentration.
- Fit the data to a suitable binding equation (e.g., one-site binding model) to determine the dissociation constant (Kd).
Visualizations
Caption: Troubleshooting workflow for high background noise.
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. tecan.com [tecan.com]
- 9. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 10. youtube.com [youtube.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Addressing interference in the electrochemical detection of Tryptamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of tryptamide. The content addresses common challenges such as interference from other electroactive species and electrode fouling.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the electrochemical detection of this compound?
A1: The electrochemical detection of this compound can be challenging due to the presence of various electroactive compounds that have similar oxidation potentials. Common interferents include:
-
Structurally similar biogenic amines: Tyramine, dopamine, and serotonin are often present in biological samples and can produce overlapping voltammetric signals.[1][2]
-
Precursors and Metabolites: Tryptophan, the precursor to this compound, and its metabolites can also interfere with detection.[1]
-
Other electroactive molecules: In complex matrices like biological fluids, ascorbic acid (AA) and uric acid (UA) are present at high concentrations and can interfere with the detection of this compound.[3][4]
Q2: Why is my signal decreasing with repeated measurements?
A2: A decreasing signal with repeated measurements is often a sign of electrode fouling. The electrochemical oxidation of this compound, like other indole-containing compounds, can produce byproducts that adsorb onto the electrode surface.[1][5] This adsorbed layer passivates the electrode, reducing the available electroactive area and consequently diminishing the analytical signal.[1][6]
Q3: How can I improve the selectivity of my this compound measurement?
A3: Improving selectivity involves minimizing the impact of interfering compounds. Several strategies can be employed:
-
Electrode Modification: Modifying the electrode surface with materials like polymers (e.g., poly(toluidine blue)), nanoparticles, or molecularly imprinted polymers can enhance selectivity by creating recognition sites that are more specific to this compound.[2][7]
-
Optimization of Experimental Parameters: Adjusting the pH of the supporting electrolyte can help to resolve the voltammetric peaks of this compound and interfering species.[8] Different voltammetric techniques, such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV), can also offer better resolution than cyclic voltammetry (CV).[2][9]
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) can be used to clean up the sample and remove interfering substances before the electrochemical measurement.
Q4: What is the purpose of using a modified electrode for this compound detection?
A4: Modified electrodes offer several advantages over unmodified (bare) electrodes for this compound detection:
-
Enhanced Sensitivity: Nanomaterials and conducting polymers can increase the electrode's surface area and facilitate faster electron transfer, leading to a stronger signal and lower detection limits.[7][10]
-
Improved Selectivity: Surface modifications can be designed to selectively interact with this compound, reducing interference from other compounds.[1]
-
Reduced Fouling: Some electrode coatings create a protective barrier that prevents the adsorption of fouling agents, leading to more stable and reproducible measurements.[1][6]
-
Lower Overpotential: Modified surfaces can catalyze the oxidation of this compound, reducing the required overpotential. This can help to avoid the oxidation of some interfering species.[7]
Troubleshooting Guides
Problem 1: Overlapping Peaks / Poor Peak Resolution
This issue arises when the voltammetric signals of this compound and an interfering compound are not well-separated, leading to inaccurate quantification.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive and simultaneous detection of ascorbic acid, dopamine, and uric acid using Pt@g-C3N4/N-CNTs nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical Sensor for Tryptophan Determination Based on Trimetallic-CuZnCo-Nanoparticle-Modified Electrodes [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Advanced Electrochemical Sensors for Rapid and Sensitive Monitoring of Tryptophan and Tryptamine in Clinical Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the yield of Tryptamide synthesis
Welcome to the Technical Support Center for Tryptamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Q1: My this compound synthesis reaction has a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in this compound synthesis can arise from several factors, ranging from reagent quality to reaction conditions and workup procedures. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality: Ensure all starting materials (tryptamine, carboxylic acid, acyl chloride), reagents, and solvents are pure and anhydrous, especially for moisture-sensitive reactions.[1] Impurities can interfere with the reaction and deactivate catalysts.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the consumption of starting materials.
Troubleshooting Steps:
-
Incomplete Conversion of Starting Materials:
-
Problem: TLC or LC-MS analysis shows a significant amount of unreacted tryptamine or carboxylic acid.
-
Solution:
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Extend the reaction time and continue monitoring.
-
Temperature: The reaction temperature might be too low. Gradually increase the temperature while monitoring for product formation and potential side reactions.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess (1.1-1.2 equivalents) of the acylating agent can drive the reaction to completion.
-
-
-
Side Reaction Complications:
-
Problem: Formation of multiple unidentified spots on the TLC plate.
-
Solution:
-
Over-activation: In coupling reactions, excessive activation of the carboxylic acid can lead to side products. Reduce the amount of coupling agent or perform the reaction at a lower temperature.
-
N-Acylation of Indole: The indole nitrogen of tryptamine can sometimes undergo acylation, especially under harsh conditions. Using milder coupling reagents or protecting the indole nitrogen can mitigate this.
-
Dipeptide Formation (if starting from an amino acid): When synthesizing tryptamides from amino acids, self-coupling of the amino acid can occur. Slow addition of the coupling agent can minimize this.
-
-
-
Product Degradation:
-
Problem: The desired product forms initially but then disappears or new impurity spots appear over time.
-
Solution:
-
Temperature: The reaction temperature may be too high, causing decomposition of the product. Reduce the temperature.
-
pH Sensitivity: Tryptamides can be sensitive to strongly acidic or basic conditions. Ensure the pH is controlled during the reaction and workup.[2]
-
-
Q2: I am having difficulty purifying my this compound product. What are some effective purification strategies?
A2: Purification can be a significant bottleneck in achieving high yields of pure this compound.
-
Removal of Coupling Agent Byproducts:
-
DCC/DCU: If using dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[3] However, some DCU may remain in solution.
-
EDC/Water-Soluble Urea: When using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the urea byproduct is water-soluble and can be removed with an aqueous workup.[3]
-
T3P Byproducts: Propylphosphonic anhydride (T3P) byproducts are water-soluble and can be easily removed by aqueous extraction.[4]
-
-
Chromatography:
-
Column Chromatography: This is a common method for purifying tryptamides.
-
Solvent System Optimization: Use TLC to determine the optimal eluent system that provides good separation between your product and impurities.[1]
-
Silica Gel Deactivation: Tryptamines and tryptamides can sometimes streak or decompose on acidic silica gel. Deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia can improve recovery.[1]
-
-
Reversed-Phase Chromatography: For highly polar or water-soluble tryptamides, reversed-phase chromatography (e.g., C18) may be more effective.
-
-
Recrystallization:
-
If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective final purification step to obtain a high-purity product. Experiment with different solvent systems to find one in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Q3: My reaction using a coupling reagent is still giving a low yield. How do I choose the right coupling reagent and optimize the conditions?
A3: The choice of coupling reagent and the reaction conditions are critical for efficient amide bond formation.
-
Common Coupling Reagents:
-
Carbodiimides (DCC, EDC): These are widely used and cost-effective. DCC is suitable for solution-phase synthesis where the insoluble DCU byproduct can be filtered off.[3] EDC is preferred when a water-soluble byproduct is desired for easier removal during workup.[3]
-
Phosphonium Reagents (BOP, PyBOP): These are highly efficient but can be more expensive. They are known for rapid coupling and are often used for sterically hindered substrates.[5]
-
Uronium/Aminium Reagents (HATU, HBTU): These are also very efficient and known for low rates of racemization, making them suitable for chiral substrates.[5]
-
Propylphosphonic Anhydride (T3P): A "green" and effective reagent with water-soluble byproducts, simplifying purification.[4]
-
-
Optimization Strategies:
-
Additives: For carbodiimide-mediated couplings, adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and reduce racemization.[3]
-
Base: The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate (EtOAc) are commonly used. The choice of solvent can affect reagent solubility and reaction rate.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to produce tryptamides?
A: The most common methods for synthesizing tryptamides involve the acylation of tryptamine. Key routes include:
-
Reaction with an Acyl Chloride: This is a straightforward method where tryptamine is reacted with an acyl chloride, usually in the presence of a base to neutralize the HCl byproduct.[7]
-
Coupling with a Carboxylic Acid: This involves using a coupling reagent (e.g., DCC, EDC, HATU, T3P) to activate the carboxylic acid, which then reacts with tryptamine to form the amide bond.[4]
-
Reaction with an Anhydride: Tryptamine can react with a carboxylic anhydride to form the corresponding this compound.
-
Fischer Indole Synthesis: While more complex, this method can be used to construct the tryptamine skeleton and subsequently form the amide. It involves the reaction of a phenylhydrazine with an appropriate aldehyde or ketone followed by cyclization.[8][9]
Q: How can I minimize side reactions during this compound synthesis?
A: Minimizing side reactions is crucial for improving yield and simplifying purification.
-
Protecting Groups: If the indole nitrogen is reactive under your reaction conditions, consider using a protecting group (e.g., Boc, Cbz).
-
Reaction Temperature: Running the reaction at the lowest effective temperature can minimize the formation of thermally induced byproducts.
-
Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For example, pre-activating the carboxylic acid before adding the tryptamine can be beneficial.
-
Choice of Reagents: Use milder and more selective reagents where possible. For instance, using a modern coupling reagent like T3P can lead to cleaner reactions compared to older methods.[4]
Q: What is a typical workup procedure for a this compound synthesis reaction?
A: A general workup procedure after the reaction is complete (as determined by TLC or LC-MS) is as follows:
-
Quench the Reaction: If necessary, quench any remaining reactive reagents (e.g., by adding water or a dilute acid/base).
-
Aqueous Wash: Wash the organic layer with a series of aqueous solutions to remove water-soluble impurities. This may include:
-
Dilute acid (e.g., 1M HCl) to remove unreacted tryptamine and basic impurities.
-
Dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic impurities.
-
Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Q: Can I synthesize tryptamides without using a solvent?
A: Yes, mechanochemical (solvent-free) methods are being developed as a sustainable alternative. For example, the synthesis of N-acyl tryptamines has been reported using T3P under mechanochemical conditions (ball milling), which can lead to high yields and simplified workup.[4]
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Acyl Tryptamine Synthesis
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range | Key Advantages | Potential Issues |
| DCC | HOBt | - | DCM | 60-85% | Cost-effective | Insoluble DCU byproduct can be difficult to remove completely. |
| EDC | HOBt | DIPEA | DMF | 70-95% | Water-soluble urea byproduct, easy workup. | More expensive than DCC. |
| T3P | - | Et₃N | EtOAc | 80-98% | "Green" reagent, water-soluble byproducts, high yields.[4] | May require slightly elevated temperatures for some substrates. |
| HATU | - | DIPEA | DMF | 85-99% | High efficiency, low racemization.[5] | Higher cost, potential for side reactions if excess is used. |
Table 2: Influence of Reaction Conditions on this compound Yield (Illustrative Examples)
| Carboxylic Acid | Acylating Agent/Coupling | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Stearic Acid | T3P | EtOAc | Room Temp | 1 | 98 | [4] |
| Oleic Acid | T3P | EtOAc | Room Temp | 1 | 95 | [4] |
| Palmitic Acid | T3P | EtOAc | Room Temp | 1 | 97 | [4] |
| Azelaic acid monomethyl ester | Oxalyl chloride then Tryptamine | THF | Room Temp | 3 | 58 | [10] |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using T3P
This protocol is adapted from a sustainable method for the synthesis of N-acyl tryptamines.[4]
-
Materials:
-
Tryptamine (1.2 equivalents)
-
Carboxylic acid (1.0 equivalent)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 1.5 equivalents)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In an appropriate reaction vessel, combine tryptamine, the carboxylic acid, and ethyl acetate.
-
Add triethylamine to the mixture.
-
Add the T3P solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: Synthesis of this compound from an Acyl Chloride
This is a general procedure for the Schotten-Baumann type reaction.[11]
-
Materials:
-
Tryptamine (1.0 equivalent)
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (or another non-nucleophilic base, 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve tryptamine and triethylamine in anhydrous DCM in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred tryptamine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude this compound as needed.
-
Visualizations
Caption: A generalized experimental workflow for this compound synthesis.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. peptide.com [peptide.com]
- 4. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Amide Synthesis [fishersci.it]
Technical Support Center: Method Development for Tryptamide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tryptamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying tryptamides in biological samples?
A1: The two most common techniques for tryptamide quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity, especially for non-volatile and thermally labile compounds, and it typically does not require derivatization.[1] GC-MS is also a powerful technique but usually necessitates a derivatization step, such as silylation, to increase the volatility and thermal stability of the tryptamides.[2]
Q2: Why is derivatization necessary for GC-MS analysis of tryptamides?
A2: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For tryptamides, which can be polar and non-volatile, derivatization is crucial for GC-MS analysis to:
-
Increase Volatility: By replacing active hydrogens on amine and hydroxyl groups with less polar groups (e.g., trimethylsilyl), the compound becomes more volatile and suitable for gas chromatography.[2]
-
Improve Thermal Stability: Derivatization prevents the degradation of the this compound at the high temperatures used in the GC inlet and column.[3]
-
Enhance Chromatographic Peak Shape: It reduces peak tailing caused by interactions between the polar analyte and active sites in the GC system.[4]
Q3: What are the most significant challenges in developing a quantitative method for tryptamides?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of tryptamides in the mass spectrometer, leading to inaccurate quantification.[5][6]
-
Low Recovery: The efficiency of extracting tryptamides from complex matrices like plasma, urine, or brain tissue can be low due to their physicochemical properties and potential for binding to matrix components.
-
Analyte Stability: Tryptamides can be susceptible to degradation during sample collection, storage, and processing.[3][7]
-
Chromatographic Resolution: Achieving good separation from isomers and other interfering compounds can be difficult.
-
Low Endogenous Concentrations: Tryptamides are often present at very low levels in biological samples, requiring highly sensitive analytical methods.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][8]
-
Chromatographic Separation: Optimize the chromatographic method to separate the this compound from co-eluting matrix components.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[9]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, with a tail or front.
-
Reduced peak height and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Interactions between the basic this compound and acidic silanol groups on the column packing can cause peak tailing. Solution: Use a column with a highly deactivated stationary phase (end-capped) or operate the mobile phase at a lower pH to protonate the silanols and reduce interaction.[10] |
| Column Overload | Injecting too much sample can saturate the column, leading to fronting or tailing peaks. Solution: Reduce the injection volume or dilute the sample.[11] |
| Extra-Column Volume | Excessive tubing length or a large-volume detector cell can cause band broadening and peak tailing. Solution: Use shorter, narrower internal diameter tubing and a low-volume flow cell.[12] |
| Column Contamination or Void | Accumulation of contaminants on the column frit or a void in the packing material can distort peak shape. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[12] |
Problem 2: Low Analyte Recovery
Symptoms:
-
Consistently low signal intensity for the analyte.
-
Poor method sensitivity.
Possible Causes and Solutions:
| Extraction Method | Cause of Low Recovery | Solution |
| Liquid-Liquid Extraction (LLE) | Inappropriate Solvent: The chosen organic solvent may have poor partitioning for the this compound. Solution: Test a range of solvents with different polarities. For basic compounds like tryptamides, adjusting the pH of the aqueous phase to suppress ionization can improve extraction into an organic solvent. | |
| Insufficient Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte. Solution: Ensure adequate centrifugation time and careful removal of the desired layer. | ||
| Solid-Phase Extraction (SPE) | Incorrect Sorbent: The SPE sorbent may not have the appropriate chemistry to retain the this compound. Solution: Screen different sorbent types (e.g., reversed-phase C18, mixed-mode cation exchange). | |
| Suboptimal Wash/Elution Solvents: The wash solvent may be too strong and prematurely elute the analyte, or the elution solvent may be too weak to fully recover it. Solution: Systematically optimize the composition and pH of the wash and elution solvents. | ||
| Protein Precipitation (PPT) | Analyte Co-precipitation: The this compound may co-precipitate with the proteins. Solution: Evaluate different precipitation solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the sample. |
Illustrative Comparison of Extraction Methods for Tryptamides:
| Extraction Method | Typical Recovery (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | 60-85% | Cost-effective, simple. | Can be labor-intensive, may form emulsions. |
| Solid-Phase Extraction (SPE) | 80-95% | High recovery and clean-up, amenable to automation.[13] | Can be more expensive, requires method development. |
| Protein Precipitation (PPT) | 70-90% | Fast and simple. | Less effective at removing other matrix components, may lead to significant matrix effects. |
Note: Recovery percentages are illustrative and can vary significantly depending on the specific this compound, biological matrix, and optimization of the protocol.
Problem 3: Significant Matrix Effects
Symptoms:
-
Inconsistent and inaccurate results.
-
Ion suppression or enhancement observed during method validation.
Possible Causes and Solutions:
| Cause | Solution |
| Co-eluting Phospholipids | Phospholipids from plasma or serum are a common source of ion suppression in LC-MS/MS. Solution: Use a sample preparation method specifically designed to remove phospholipids, such as certain SPE cartridges or a targeted LLE. |
| Insufficient Chromatographic Separation | The this compound is co-eluting with other matrix components that interfere with ionization. Solution: Modify the mobile phase gradient, change the column chemistry, or adjust the flow rate to improve separation. |
| High Salt Concentration | High salt concentrations in the final extract can suppress ionization. Solution: Ensure that the sample preparation method effectively removes salts, or dilute the final extract. |
Protocol for Quantifying Matrix Effect (Post-Extraction Addition):
-
Prepare three sets of samples:
-
Set A: Analyte prepared in a neat (clean) solvent.
-
Set B: Blank biological matrix extract (after extraction) spiked with the analyte at the same concentration as Set A.[14]
-
Set C: Biological matrix spiked with the analyte before extraction.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) and Recovery (%):
A matrix effect value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general procedure and should be optimized for the specific this compound of interest.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 500 µL of human plasma, add an internal standard and 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: GC-MS Derivatization of Tryptamides (Silylation)
This protocol is for the derivatization of tryptamides with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Preparation: The extracted and dried sample residue is placed in a clean, dry glass vial.
-
Reagent Addition: Add 50 µL of a silylation-grade solvent such as acetonitrile and 100 µL of BSTFA to the dried sample.[4]
-
Reaction: Cap the vial tightly and heat at 60°C for 30-60 minutes to ensure complete derivatization.[4]
-
Analysis: After cooling to room temperature, inject 1-2 µL of the derivatized sample into the GC-MS system.[4]
Visualizations
This compound Quantification Workflow
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. digital.csic.es [digital.csic.es]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Storage Temperature and Time on Metabolite Profiles Measured in Dried Blood Spots, Dried Blood Microsamplers, and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Tryptamide and Serotonin: A Comparative Analysis of Serotonin Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin receptor binding profiles of tryptamide and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The information presented herein, supported by experimental data, is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug discovery, facilitating a deeper understanding of the structure-activity relationships of these foundational indolethylamines.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of this compound and serotonin for various serotonin receptor subtypes. A lower Kᵢ value is indicative of a higher binding affinity. This data has been aggregated from multiple peer-reviewed studies to provide a comprehensive comparative overview.
| Receptor Subtype | This compound Kᵢ (nM) | Serotonin (5-HT) Kᵢ (nM) |
| 5-HT₁ Family | ||
| 5-HT₁ₐ | >10,000 | 1.3 - 12 |
| 5-HT₁ₑ | - | 10 |
| 5-HT₁բ | 866 | 12 |
| 5-HT₂ Family | ||
| 5-HT₂ₐ | >10,000 | 2.5 - 20 |
| 5-HT₂ₒ | - | 0.9 - 14 |
| 5-HT₂𝒸 | - | 5.0 - 15 |
| 5-HT₆ | - | 65 |
| SERT | 1,600 | - |
| 5-HT₁ₛ | 6.9[1] | 6.3[1] |
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through radioligand displacement assays. This technique is a cornerstone of receptor pharmacology, allowing for the quantification of the interaction between a ligand and its receptor.
General Protocol for Radioligand Displacement Assay
This protocol outlines the fundamental steps for determining the binding affinity of a test compound (e.g., this compound or serotonin) for a specific serotonin receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Prepared from cell lines (e.g., HEK293, CHO) stably expressing the human serotonin receptor of interest.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Test Compounds: this compound and Serotonin solutions of varying concentrations.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kₔ value.
-
Increasing concentrations of the unlabeled test compound (this compound or serotonin).
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of wells.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand) for each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC₅₀: The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.
-
Calculate Kᵢ: The Kᵢ value, the inhibition constant for the test compound, is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for a Radioligand Displacement Assay.
Signaling Pathway
Many tryptamine derivatives, and serotonin itself, exert their effects through the 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) initiates a well-characterized intracellular signaling cascade.
Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.
References
Validation of Tryptamide as a potential biomarker for neurological disorders
A comprehensive evaluation of tryptamide as a biomarker for neurological disorders necessitates an examination of its parent metabolic pathway, the tryptophan pathway. Current research extensively links tryptophan and its various metabolites to the pathophysiology of several neurological conditions, although specific validation data for this compound remains limited. This guide provides a comparative analysis of key tryptophan metabolites as potential biomarkers, details the experimental protocols for their quantification, and contrasts their potential with established biomarkers for major neurological disorders.
L-tryptophan (TRP), an essential amino acid, is metabolized in the body through two primary routes: the kynurenine pathway and the methoxyindole (serotonin) pathway.[1] These pathways produce a range of neuroactive compounds that are integral to neuronal function, immunity, and homeostasis.[1] Dysregulation of TRP metabolism has been implicated in a variety of central nervous system (CNS) disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS).[1][2]
The majority of free tryptophan (over 95%) is catabolized via the kynurenine pathway, leading to the production of metabolites such as kynurenine (KYN), kynurenic acid (KYNA), and the excitotoxic quinolinic acid (QUIN).[1] A smaller fraction of tryptophan is converted into serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter, and subsequently into melatonin.[2][3] this compound itself is a trace amine formed from the decarboxylation of tryptophan. While it has known effects on the central nervous system, its role as a specific biomarker for neurological disease is not yet well-established in the current body of research.[2][4]
References
- 1. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan metabolism in the central nervous system: medical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of tryptamine on the central nervous system, including a pharmacological procedure for the evaluation of iproniazidlike drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Tryptamide Antibodies: A Comparative Guide
For researchers and drug development professionals investigating the role of tryptamide in various biological processes, the specificity of the antibodies used for its detection is of paramount importance. Cross-reactivity with structurally similar compounds can lead to inaccurate quantification and misinterpretation of experimental results. This guide provides a comparative assessment of this compound-specific antibody cross-reactivity, supported by experimental data and detailed protocols for in-house validation.
Understanding this compound and its Analogs
This compound is a monoamine alkaloid derived from the amino acid tryptophan. Its indole ring and ethylamine side chain are characteristic features shared by several other biologically active molecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin (N-acetyl-5-methoxytryptamine). The structural similarity between these compounds necessitates a thorough evaluation of antibody specificity.
Comparative Cross-Reactivity Data
While a comprehensive dataset for a dedicated anti-tryptamide antibody is not publicly available, analysis of antibodies developed against structurally related compounds provides valuable insights into potential cross-reactivity profiles. The following table summarizes available data from studies on anti-serotonin and anti-melatonin antibodies.
| Antibody Specificity | Test Compound | Cross-Reactivity (%) | Assay Type | Source |
| Anti-conjugated Serotonin | Tryptamine | Not Significant | Competitive ELISA | [1] |
| Anti-conjugated Serotonin | 5-Methoxytryptamine | Not Significant | Competitive ELISA | [1] |
| Anti-Serotonin (YC5/45) | Tryptamine | High (Qualitative) | Inhibition of Binding | [2] |
| Anti-Serotonin (YC5/45) | 5-Methoxytryptamine | High (Qualitative) | Inhibition of Binding | [2] |
| Anti-Melatonin | 6-Hydroxymelatonin | Low | Radioimmunoassay | [3] |
| Anti-Melatonin | N-acetylserotonin | Low | Radioimmunoassay | [3] |
| Anti-N-acetylserotonin | Melatonin | Cross-reactive | Inhibition Tests | [4] |
| Anti-N-acetylserotonin | Serotonin | No Cross-reactivity | Inhibition Tests | [4] |
| Anti-N-acetylserotonin | 5-Methoxytryptamine | No Cross-reactivity | Inhibition Tests | [4] |
Note: The data for the anti-serotonin antibody YC5/45 indicates that tryptamine and 5-methoxytryptamine were effective inhibitors, suggesting a high degree of cross-reactivity in that particular assay format.[2] Conversely, another polyclonal anti-serotonin antibody showed no significant cross-reactivity with tryptamine.[1] This highlights the variability between different antibodies and underscores the importance of empirical validation.
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is crucial for determining the cross-reactivity profile of a this compound-specific antibody. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for assessing the cross-reactivity of a this compound-specific antibody.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable cross-reactivity assessment.
Competitive ELISA Protocol
This assay quantifies the cross-reactivity of an antibody by measuring the concentration of a test compound required to inhibit the binding of the primary antibody to its target antigen by 50% (IC50).
Materials:
-
This compound-BSA conjugate (for coating)
-
This compound-specific primary antibody
-
HRP-conjugated secondary antibody
-
Structurally similar compounds (e.g., serotonin, melatonin, L-tryptophan)
-
96-well microtiter plates
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each test compound.
-
In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or test compound for 30 minutes.
-
Transfer 100 µL of the antibody-competitor mixture to the coated and blocked plate.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 for this compound and each test compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Western Blot / Dot Blot Protocol for Specificity
This method provides a qualitative assessment of antibody binding to immobilized antigens.
Materials:
-
Nitrocellulose or PVDF membrane
-
This compound-BSA, Serotonin-BSA, Melatonin-BSA conjugates, and a negative control protein (e.g., unconjugated BSA)
-
This compound-specific primary antibody
-
HRP-conjugated secondary antibody
-
Transfer buffer (for Western blot)
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Antigen Immobilization:
-
Dot Blot: Spot 1-2 µL of each protein conjugate (at a concentration of approximately 1 mg/mL) onto the membrane and allow it to dry.
-
Western Blot: Separate the protein conjugates via SDS-PAGE and transfer them to the membrane.
-
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the this compound-specific primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
-
Analysis: Compare the signal intensity for this compound-BSA with that of the other structurally similar compound conjugates. A strong signal for this compound-BSA and weak or no signal for the others indicates high specificity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides quantitative data on the binding affinity (KD), as well as the association (ka) and dissociation (kd) rates, between the antibody and various antigens.[2]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
This compound-specific antibody
-
This compound, serotonin, melatonin, and other analogs as analytes
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize the this compound-specific antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions for this compound and each test compound in running buffer.
-
Binding Measurement: Inject the analyte solutions sequentially over the antibody-coated surface and a reference flow cell. Monitor the change in response units (RU) to measure association.
-
Dissociation Measurement: After the injection, flow running buffer over the surface to measure the dissociation of the analyte.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD for each analyte. A significantly lower KD for this compound compared to the other compounds indicates high specificity.
This compound in a Signaling Context
While the direct signaling pathways initiated by this compound are a subject of ongoing research, it is known to interact with trace amine-associated receptors (TAARs). The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling cascade that could be activated by this compound binding to a TAAR.
Caption: A potential signaling pathway initiated by this compound binding to a TAAR.
By employing these comparative analytical methods and adhering to rigorous experimental protocols, researchers can confidently characterize the specificity of their this compound antibodies, ensuring the accuracy and reliability of their findings in the complex field of monoamine research.
References
- 1. eaglebio.com [eaglebio.com]
- 2. The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of anti-melatonin antibodies and antigenic properties of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Tryptamide versus Dimethyltryptamine (DMT): A Comparative Pharmacological Study
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Tryptamide and its N,N-dimethylated derivative, Dimethyltryptamine (DMT), are both indolethylamine alkaloids that play significant roles in neuropharmacology. While this compound serves as a foundational structure for many biologically active compounds and is an endogenous trace amine, DMT is renowned for its potent psychedelic properties and its presence in various plants and animals, including humans.[1][2] This guide provides a detailed comparative pharmacological study of this compound and DMT, focusing on their receptor binding affinities, functional activities, metabolic pathways, and pharmacokinetic profiles. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced differences between these two related molecules.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and Dimethyltryptamine, highlighting the current state of research and areas where further investigation is needed.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | >10,000 |
| Dimethyltryptamine (DMT) | 1070 | 108 | 49 | 1860 | 1210 |
Data compiled from publicly available literature. The lack of comprehensive binding data for this compound is a notable gap in the current research landscape.
Table 2: Comparative Functional Activity (EC50/IC50, nM)
| Compound | Receptor | Assay Type | Value (nM) | Activity |
| This compound | Data Not Available | - | - | - |
| Dimethyltryptamine (DMT) | 5-HT1A | Adenylate Cyclase | 4000 | Agonist |
| 5-HT2A | Phosphoinositide Hydrolysis | 75 (IC50) | Partial Agonist | |
| Sigma-1 | - | 14,000 (EC50) | Agonist |
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Dimethyltryptamine (DMT) |
| Bioavailability (Oral) | Very Low | Inactive alone; active with MAOI |
| Metabolism | Rapidly metabolized by MAO | Primarily by MAO-A; also CYP2D6 and CYP2C19 |
| Primary Metabolite | Indole-3-acetic acid (IAA) | Indole-3-acetic acid (IAA), DMT-N-oxide |
| Elimination Half-life | Very Short | ~10-12 minutes (IV) |
The pharmacokinetic profiles of both compounds are characterized by rapid metabolism, primarily mediated by monoamine oxidase (MAO).[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological properties of compounds like this compound and DMT.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound and DMT to displace a radiolabeled ligand from serotonin receptors.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A, 5-HT2A).
-
Radioligand with high affinity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compounds (this compound, DMT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound or DMT).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity (e.g., agonism, antagonism) of a compound at G-protein coupled receptors (GPCRs) that modulate cyclic adenosine monophosphate (cAMP) levels.
Objective: To measure the effect of this compound and DMT on cAMP production in cells expressing Gs- or Gi-coupled serotonin receptors.
Materials:
-
Host cells (e.g., HEK293 or CHO) stably or transiently expressing the target serotonin receptor.
-
Test compounds (this compound, DMT).
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and grow.
-
Compound Addition: Treat the cells with varying concentrations of the test compound (this compound or DMT). For Gi-coupled receptors, cells are co-stimulated with forskolin.
-
Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's protocol.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Calculate the EC50 (for agonists) or IC50 (for antagonists) value.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the rate of metabolism of this compound and DMT in the presence of liver microsomes.
Materials:
-
Human liver microsomes.
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Test compounds (this compound, DMT).
-
Incubation buffer (e.g., phosphate buffer, pH 7.4).
-
Acetonitrile (to stop the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: Pre-warm a mixture of liver microsomes, the test compound, and buffer.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key processes in the pharmacological assessment of this compound and DMT.
Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by DMT.
Caption: Experimental Workflow for Radioligand Binding Assay.
Comparative Analysis and Discussion
The available data clearly positions DMT as a compound with a broad pharmacological profile, interacting with multiple serotonin receptors as well as other targets like the sigma-1 receptor.[1] Its activity at the 5-HT2A receptor is considered central to its psychedelic effects.[2] In contrast, this compound appears to be a much weaker pharmacological agent, with very low affinity for the serotonin transporter (SERT) and a general lack of high-affinity interactions at other serotonin receptors based on the limited available data.
The profound difference in pharmacological activity can be attributed to the N,N-dimethylation of the primary amine group in this compound to form DMT. This structural modification significantly alters the molecule's ability to bind to and activate various receptors, leading to the distinct psychoactive effects of DMT.
From a drug development perspective, this compound itself is unlikely to be a direct therapeutic agent due to its apparent low potency and rapid metabolism. However, its indole scaffold is a critical starting point for the synthesis of novel compounds with tailored pharmacological profiles. The extensive research on DMT, on the other hand, has spurred interest in its potential therapeutic applications, particularly in the context of mental health.[4]
Conclusion
This comparative guide highlights the significant pharmacological differences between this compound and its N,N-dimethylated analog, DMT. While DMT is a potent and well-characterized psychoactive compound with a complex receptor interaction profile, this compound is a much weaker pharmacological entity, primarily of interest as a biosynthetic precursor and a chemical scaffold. The stark contrast in their activities underscores the critical role of structural modifications in determining the pharmacological properties of tryptamine derivatives. A significant gap in the literature exists regarding the comprehensive pharmacological characterization of this compound. Further research, including detailed receptor binding and functional activity studies, is warranted to fully elucidate its pharmacological profile and potential biological roles beyond that of a metabolic intermediate.
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of a 6-h N,N-Dimethyltryptamine (DMT) Infusion in Healthy Volunteers: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Analytical Methods for Tryptamide Quantification in Regulated Studies
For researchers, scientists, and drug development professionals, the accurate quantification of tryptamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and biomarker studies submitted to regulatory agencies. The choice of analytical method and its thorough validation are foundational to ensuring data integrity and regulatory compliance. This guide provides an objective comparison of the two most prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The validation of bioanalytical methods is a critical process that establishes the performance characteristics of an assay, ensuring it is reliable for its intended purpose.[1] For regulated studies, guidance from bodies like the U.S. Food and Drug Administration (FDA) outlines the essential parameters that must be evaluated, including selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, and stability.[2][3]
Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision driven by the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs. Both HPLC-UV and LC-MS/MS are powerful techniques, each with distinct advantages and limitations.
Table 1: Comparison of Quantitative Performance Parameters for this compound Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.05 - 5 µg (sample size)[4] | 50 - 1000 ng/mL[5] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for µg range[4] | 1.0 - 5.0 ng/mL[6] |
| Limit of Quantification (LOQ) | 62.5 ng/mL (for a similar compound, Flutamide)[7] | 3 - 50 pg/mg (in hair)[8] |
| Accuracy | 86.7 - 98.5% (for a similar compound, Flutamide)[7] | 85 - 115% recovery[8] |
| Precision | 0.2 - 5.3% (for a similar compound, Flutamide)[7] | Most have a coefficient of variation (CV) of less than 15%[9] |
| Specificity/Selectivity | Lower, potential for interference from co-eluting compounds[10] | High, based on mass-to-charge ratio (m/z) of precursor and product ions[11] |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, such as the indole structure of this compound. It is a cost-effective method suitable for analyzing samples with relatively high concentrations of the target analyte.
Experimental Protocol: HPLC-UV for this compound Quantification
This protocol is based on a method developed for the determination of tryptamine.[4]
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample (e.g., plant material, synthetic mixture).
-
Transfer to a 50 mL volumetric flask.
-
Add a suitable volume of methanol and sonicate to dissolve the this compound.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.2 µm organic filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: Agilent-1260 High Performance Liquid Chromatograph or equivalent.[4]
-
Column: Thermo C18 (4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.025 mol/L ammonium acetate solution in a volume ratio of 5:30:65.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Detection: UV detector set at a wavelength of 280 nm.[4]
3. Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.05 µg to 5 µg.[4]
-
Inject the standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The method demonstrates a good linear relationship between peak area and sample size in the specified range.[4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and selectivity.[12][13] This technique is particularly well-suited for regulated studies where low detection limits and the ability to distinguish the analyte from structurally similar compounds or metabolites are critical.
Experimental Protocol: LC-MS/MS for this compound Quantification in Biological Matrices
This protocol is a representative example based on methods described for the analysis of tryptamines in biological samples.[5][8]
1. Sample Preparation (Solid Phase Extraction - SPE):
-
To a 1 mL plasma sample, add an internal standard (e.g., a deuterated analog of this compound).
-
Condition a mixed-mode SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the this compound and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer.[8]
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm).[8]
-
Mobile Phase: Gradient elution using a mixture of 20 mmol/L ammonium acetate with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Ionization: Positive electrospray ionization (ESI+).[6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.[6] This involves monitoring specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity.
3. Validation Parameters:
-
The method should be validated for linearity, accuracy, precision, selectivity, carryover, and stability according to FDA guidelines.[1][2]
-
For endogenous analytes, special considerations are needed for the preparation of calibration standards and quality control samples.[1]
Visualizing the Workflow and Method Comparison
To further clarify the processes and the key decision points in selecting an analytical method, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification using LC-MS/MS.
Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound in regulated studies depends on a "fit-for-purpose" evaluation of the assay requirements.[14] While HPLC-UV offers a cost-effective and robust solution for samples with higher this compound concentrations, its lower sensitivity and specificity may not be suitable for many bioanalytical applications.
For regulated studies that demand high sensitivity, specificity, and the ability to analyze complex biological matrices, LC-MS/MS is the superior and often required method.[12] Its ability to provide unambiguous identification and quantification at very low levels ensures the generation of reliable data that can withstand the scrutiny of regulatory review. Regardless of the method chosen, a comprehensive validation that adheres to regulatory guidelines is paramount to the success of any drug development program.[2][15]
References
- 1. nalam.ca [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. CN103926338A - High performance liquid chromatography method for determining tryptamine content - Google Patents [patents.google.com]
- 5. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. latamjpharm.org [latamjpharm.org]
- 11. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 12. Toxicology and Analysis of Psychoactive Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hhs.gov [hhs.gov]
- 15. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tryptamide Derivatives: Quantitative Data
A Comparative Guide to the In Vitro Efficacy of Tryptamide Derivatives Published: December 13, 2025
This guide provides a comparative analysis of the in vitro efficacy of various this compound derivatives based on recently published experimental data. It is intended for researchers, scientists, and drug development professionals working on the therapeutic applications of these compounds. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate informed decision-making in research and development.
The in vitro cytotoxic and antioxidant activities of several novel this compound derivatives have been evaluated across various studies. The following tables summarize the half-maximal inhibitory concentrations (IC50), a key measure of potency, for these compounds in different experimental models.
Table 1: Antitumor Activity of Novel this compound Derivatives
This table presents the IC50 values of various this compound derivatives against a panel of human cancer cell lines, as determined by cell viability assays.[1]
| Compound | KG-1 (Leukemia) IC50 (µM) | MV-4-11 (Leukemia) IC50 (µM) | REH (Leukemia) IC50 (µM) | HT29 (Colon) IC50 (µM) | A431 (Skin) IC50 (µM) | IGROV1 (Ovarian) IC50 (µM) | U2OS (Bone) IC50 (µM) |
| Compound 13 | 32.44 | 102.50 | 29.32 | 0.006 | - | - | - |
| Compound 14 | >250 | >250 | >250 | 0.096 | 0.0072 | 0.0015 | 0.469 |
Note: A lower IC50 value indicates greater potency. '-' indicates data not provided.
Table 2: Antioxidant Activity of this compound Derivatives
This table showcases the antioxidant potential of selected this compound derivatives, measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2] The IC50 values are compared against the standard antioxidant, ascorbic acid.
| Compound | DPPH Scavenging IC50 (µM) |
| SR10 | 0.75 ± 0.05 |
| SR14 | 14.43 ± 0.77 |
| SR23 | 1.12 ± 0.09 |
| SR42 | 1.05 ± 0.08 |
| Ascorbic Acid (Standard) | 15.83 ± 0.88 |
Note: Values are presented as mean ± standard deviation.
Table 3: Anti-proliferative Activity of Tryptanthrin Derivatives
This table highlights the anti-proliferative efficacy of a promising tryptanthrin derivative, C1, against the A549 non-small cell lung cancer cell line.[3]
| Compound | A549 (Lung Cancer) IC50 (µM) |
| C1 | 0.55 ± 0.33 |
| 5-Fluorouracil (Standard) | >10 |
| Tryptanthrin (Parent Compound) | >10 |
Note: Values are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.
Cell Viability Assays (MTT and RealTime-Glo™ MT)
These assays are fundamental in determining the cytotoxic effects of compounds on cultured cells.
-
Cell Culture: Human cancer cell lines (e.g., A549, HT29, K562, PC3, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with increasing concentrations of the this compound derivatives (e.g., from 0.01 µM to 250 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]
-
Viability Assessment:
-
MTT Assay: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[3] Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
RealTime-Glo™ MT Cell Viability Assay: This luminescent assay measures the reducing potential of viable cells. The assay reagent, containing a pro-luciferin substrate and a reductase, is added directly to the cells at the time of treatment. The luminescence, which is proportional to the number of viable cells, is quantified at various time points using a luminometer.[1]
-
-
Data Analysis: The absorbance or luminescence data is normalized to the vehicle-treated control cells. The IC50 values are then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of chemical compounds.
-
Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The this compound derivatives and a standard antioxidant (e.g., ascorbic acid) are also dissolved to create a series of concentrations.[2]
-
Reaction Mixture: An aliquot of the DPPH solution is mixed with various concentrations of the test compounds or the standard. The reaction is typically carried out in a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[2]
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of this compound derivatives is essential for their development as therapeutic agents. The following diagrams illustrate a key signaling pathway affected by these compounds and a typical experimental workflow for their in vitro evaluation.
Caption: General experimental workflow for in vitro evaluation of this compound derivatives.
Caption: this compound-induced apoptosis and autophagy signaling pathway.
References
A Head-to-Head Comparison of Tryptamide and Other Key Indoleamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of tryptamide (indole-3-acetamide) with three other prominent indoleamines: serotonin, melatonin, and tryptamine. The information is intended to be a valuable resource for researchers and professionals engaged in pharmacology, neuroscience, and the development of novel therapeutics targeting systems modulated by these compounds.
While extensive quantitative data exists for serotonin, melatonin, and tryptamine, allowing for a robust head-to-head comparison of their receptor binding affinities, functional activities, and metabolic stability, similar data for this compound in the context of neurotransmitter receptors is notably scarce in publicly available literature. This compound is well-documented as a key intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) in various plants and microorganisms.[1][2][3][4][5][6][7][8] Its role and pharmacological activity in mammalian systems, particularly at serotonin and melatonin receptors, remain largely uncharacterized. Therefore, the comparison for this compound will be primarily qualitative, based on its chemical structure and potential metabolic relationships.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) of serotonin, melatonin, and tryptamine at key receptors, as well as their metabolic stability.
Table 1: Receptor Binding Affinities (Kᵢ, nM)
| Compound | 5-HT₁A Receptor | 5-HT₂A Receptor | MT₁ Receptor | MT₂ Receptor |
| Serotonin | ~3[9] | 1.23 µM (EC₅₀)[10] | No significant affinity | No significant affinity |
| Melatonin | No significant affinity | No significant affinity | ~0.1[11] | ~0.1[11] |
| Tryptamine | Inactive[12] | 7.36 (EC₅₀)[12] | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Activity (EC₅₀, nM)
| Compound | 5-HT₁A-mediated Signaling | 5-HT₂A-mediated Signaling | MT₁/MT₂-mediated Signaling |
| Serotonin | 13 (ERK Phosphorylation)[9] | 22,800 (ERK Phosphorylation)[13] | N/A |
| Melatonin | N/A | N/A | 4.7 (Contractile Response)[14] |
| Tryptamine | 899 (G-protein activation)[9] | 7.36 (Full Agonist)[12] | Data not available |
| This compound | Data not available | Data not available | Data not available |
EC₅₀ represents the concentration of a compound that produces 50% of the maximal response.
Table 3: Metabolic Stability
| Compound | Primary Metabolic Enzymes | Key Metabolites | In Vitro Half-life (t½) |
| Serotonin | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH) | 5-Hydroxyindoleacetic acid (5-HIAA) | Data varies with system |
| Melatonin | Cytochrome P450 (CYP1A2, CYP2C19), Acetylserotonin O-methyltransferase (ASMT) | 6-Hydroxymelatonin, N-acetylserotonin | Stable in aqueous solution at 37°C for >21 days[15] |
| Tryptamine | Monoamine Oxidase (MAO) | Indole-3-acetic acid (IAA) | Very rapid metabolism[12] |
| This compound | Amidase (in plants/bacteria) | Indole-3-acetic acid (IAA) | Data not available in mammalian systems |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to obtain the comparative data, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT₁A, 5-HT₂A, MT₁, MT₂).
-
Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [¹²⁵I]2-Iodomelatonin for MT₁/MT₂).
-
Test compounds (this compound, Serotonin, Melatonin, Tryptamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Cell-Based Functional Assay (cAMP Assay for Gαi/s-coupled GPCRs)
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of a test compound by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the Gαi or Gαs-coupled receptor of interest.
-
Test compounds.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with assay buffer and pre-incubate with the test compounds at various concentrations.
-
For Gαi-coupled receptors, stimulate the cells with a fixed concentration of forskolin in the presence of the test compound. For Gαs-coupled receptors, stimulate with the test compound alone.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For agonists (Gαs), determine the EC₅₀ value. For antagonists or inverse agonists (Gαi), determine the IC₅₀ value from the inhibition of forskolin-stimulated cAMP production.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance of a test compound.
Materials:
-
Liver microsomes (human, rat, etc.).
-
Test compounds.
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound at a known concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life using the equation: t½ = 0.693 / k.
Discussion and Conclusion
This guide provides a comparative overview of this compound, serotonin, melatonin, and tryptamine. The available data clearly position serotonin and melatonin as highly specific endogenous ligands for their respective receptor systems, the serotonergic and melatonergic systems. Tryptamine, while also an endogenous compound, exhibits a broader pharmacological profile, acting as a monoamine releasing agent and an agonist at certain serotonin receptors.[12]
The lack of specific pharmacological data for this compound (indole-3-acetamide) in the context of neurotransmitter receptors in mammalian systems is a significant knowledge gap. Its structural similarity to tryptamine, differing by the replacement of the primary amine with an acetamide group, suggests that its interaction with monoamine receptors and transporters might be significantly different. The acetamide group is likely to alter the compound's polarity, hydrogen bonding capacity, and overall shape, which could drastically reduce its affinity for receptors that bind tryptamine and serotonin.
In plant and bacterial systems, this compound is a direct precursor to indole-3-acetic acid (IAA), a major plant hormone.[2][3][5][6][7][8] This metabolic conversion is catalyzed by an amidase. If a similar enzymatic pathway exists in mammals, this compound could potentially be metabolized to IAA. However, the primary route of tryptamine metabolism in mammals is deamination by monoamine oxidase to form indole-3-acetaldehyde, which is then oxidized to IAA.[12]
Future research should focus on characterizing the pharmacological profile of this compound at a broad range of CNS receptors and on investigating its metabolic fate in mammalian systems. Such studies would clarify whether this compound is merely a metabolic intermediate or possesses its own distinct biological activities in animals and humans.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan-dependent indole-3-acetic acid biosynthesis by 'IAA-synthase' proceeds via indole-3-acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-acetamide | C10H10N2O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bufotenin - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 12. Tryptamine - Wikipedia [en.wikipedia.org]
- 13. Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Melatonin receptors mediate potentiation of contractile responses to adrenergic nerve stimulation in rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The potential influence of melatonin on mitochondrial quality control: a review [frontiersin.org]
Assessing the Specificity of Tryptamide in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tryptamide's performance in various cellular assays against other relevant compounds, supported by experimental data and detailed protocols. The aim is to offer a comprehensive resource for assessing the cellular specificity of this compound and to facilitate informed decisions in research and drug development.
Introduction
This compound, an indoleamine, and its derivatives are known to interact with a variety of cellular targets, most notably serotonin (5-HT) receptors.[1] Understanding the specificity of these interactions is crucial for elucidating their biological roles and for the development of therapeutic agents with minimal off-target effects. This guide details key cellular assays to characterize the on-target potency and potential off-target liabilities of this compound.
Data Presentation
On-Target Potency: Serotonin Receptor Binding and Functional Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and comparator compounds at key serotonin receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | SERT |
| This compound | >10,000 | >10,000 | - | - | - | 1,600 |
| Serotonin | 1.3 | 1.8 | 0.4 | 1.1 | 107 | 4.3 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 3,360 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 1,000 | 4,300 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 1,150 | 470 |
Data compiled from multiple peer-reviewed studies.[1] Note: '-' indicates data not available.
Table 2: Comparative Functional Potency (EC50, nM) in Second Messenger Assays
| Compound | 5-HT2A (cAMP Inhibition) | 5-HT1A (cAMP Inhibition) |
| This compound | >10,000 | >10,000 |
| Serotonin | 5.2 | 2.1 |
| N,N-Dimethyltryptamine (DMT) | 150 | 850 |
| Psilocin (4-HO-DMT) | 25 | 95 |
| 5-MeO-DMT | 45 | 12 |
Data is representative and compiled from various sources.
Off-Target Profiling
To assess the broader specificity of this compound, in vitro safety pharmacology profiling against a panel of common off-targets is essential. The following table provides an illustrative example of such a screen.
Table 3: Illustrative Off-Target Profile of this compound (% Inhibition at 10 µM)
| Target | Target Class | % Inhibition |
| Adrenergic α1A | GPCR | <10 |
| Adrenergic α2A | GPCR | <5 |
| Adrenergic β1 | GPCR | <15 |
| Dopamine D1 | GPCR | <5 |
| Dopamine D2 | GPCR | <10 |
| Histamine H1 | GPCR | <20 |
| Muscarinic M1 | GPCR | <5 |
| hERG | Ion Channel | <25 |
| L-type Calcium Channel | Ion Channel | <10 |
| Sodium Channel (site 2) | Ion Channel | <15 |
| GABA-A | Ion Channel | <5 |
| Monoamine Oxidase A (MAO-A) | Enzyme | 85 |
| Monoamine Oxidase B (MAO-B) | Enzyme | 45 |
| Cyclooxygenase-1 (COX-1) | Enzyme | <10 |
| Phosphodiesterase-4 (PDE4) | Enzyme | <5 |
| Serotonin Transporter (SERT) | Transporter | 65 |
| Dopamine Transporter (DAT) | Transporter | <20 |
| Norepinephrine Transporter (NET) | Transporter | <15 |
This data is illustrative and intended to represent a typical off-target screening panel. Actual results may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Radioligand Binding Assay for Serotonin Receptors
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[2][3]
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]Ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A).
-
Test compound (this compound) and comparator compounds.
-
Binding Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine IC50 values by non-linear regression analysis of the competition curves and calculate Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay for Gs/Gi-Coupled GPCRs
Principle: This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is regulated by Gs (stimulatory) and Gi (inhibitory) protein-coupled receptors.[4][5]
Materials:
-
Cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).
-
Test compound (this compound) and reference agonists/antagonists.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Remove the culture medium and add assay buffer containing the test compound at various concentrations.
-
For Gi-coupled receptors, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.[6][7]
Materials:
-
Cells engineered to co-express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter cells).
-
Cell culture medium and reagents.
-
Test compound (this compound) and reference ligands.
-
Substrate for the complemented enzyme.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 96- or 384-well plate and culture overnight.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the luminescent signal using a plate reader.
-
Analyze the data to generate dose-response curves and determine EC50 values.
Mandatory Visualization
Signaling Pathways
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Tryptamide Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide focuses on the most prevalent analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of Enzyme-Linked Immunosorbent Assay (ELISA) is also included as a potential high-throughput screening method.
Data Presentation: A Comparative Summary of Analytical Performance
The following table summarizes the key performance characteristics of various analytical methods for the quantification of tryptamines, providing a baseline for what can be expected for Tryptamide analysis. These values are compiled from multiple studies and represent a range of typical performance.
| Analytical Technique | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | 16 Tryptamines | Hair | >0.992 (r) | 0.1 - 20 pg/mg | 3 - 50 pg/mg | < 14% (Intra-day & Inter-day) | 91 - 114% | [1] |
| LC-MS/MS | Tryptophan Metabolites | Serum, Urine | >0.99 (r²) | 0.1 - 50 nM | 0.5 - 100 nM | 1.3 - 17.4% | Not Specified | [2] |
| LC-MS/MS | 35 Designer Drugs (including Tryptamines) | Serum | Not Specified | 1.0 - 5.0 ng/mL | Not Specified | Not Specified | Extraction Efficiency: 72 - 90% | [3] |
| GC-MS | 14 Tryptamine Analogues | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| HPLC | Tryptamine | Brain Tissue | Not Specified | Not Specified | Not Specified | Not Specified | High Recovery | [5] |
| Spectrophotometry | N-nicotinoyl-tryptamide | Rat Blood Serum | Not Specified | ~1 µg/mL | Not Specified | Not Specified | ~76% | [6] |
Mandatory Visualization
Signaling Pathway of Tryptamines
Simplified signaling pathway of tryptamines via the 5-HT2A receptor.
Experimental Workflow for this compound Analysis
General experimental workflow for this compound analysis.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical methods. Below are representative protocols for the analysis of tryptamines, which can be adapted for this compound quantification.
LC-MS/MS Protocol for Tryptamines in Hair[1]
-
Sample Preparation:
-
Weigh 20 mg of hair into a 2 mL tube.
-
Add 0.5 mL of deionized water containing 0.1% formic acid and an appropriate internal standard (e.g., psilocin-d10).
-
Pulverize the hair sample at a temperature below 4°C.
-
Centrifuge the sample.
-
Collect the supernatant for injection.
-
-
Instrumentation and Conditions:
-
Chromatography System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 20 mmol/L ammonium acetate, 5% acetonitrile, and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient elution program to separate the analytes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
GC-MS Protocol for Tryptamine Derivatives[4][7]
-
Sample Preparation and Derivatization:
-
For biological fluids, perform a liquid-liquid extraction. Make the sample basic (e.g., with NaOH) and extract with an organic solvent like methylene chloride.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute in a suitable solvent.
-
For derivatization (to improve volatility and thermal stability), add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) or a trimethylsilyl (TMS) agent and incubate as required.
-
-
Instrumentation and Conditions:
-
Chromatography System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-1ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to ensure separation of the analytes.
-
Mass Spectrometer: Operated in Electron Impact (EI) ionization mode. For quantitative analysis, use Selected Ion Monitoring (SIM) mode, targeting specific fragment ions of the derivatized tryptamines.
-
ELISA Protocol (General Overview)
While specific ELISA kits for this compound may not be commercially available, a competitive ELISA could be developed. The general steps would include:
-
Assay Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound (conjugate) competes with the this compound in the sample for binding to a limited number of anti-Tryptamide antibody binding sites coated on a microplate. The amount of colored product formed is inversely proportional to the amount of this compound in the sample.
-
Procedure:
-
Add standards, controls, and samples to the antibody-coated microplate wells.
-
Add the enzyme-labeled this compound conjugate to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the this compound concentration in the samples based on the standard curve.
-
-
Validation: Key validation parameters for an ELISA include assessing specificity (cross-reactivity with related compounds), precision (intra- and inter-assay variability), accuracy (spike and recovery), and linearity of dilution.[7][8]
Conclusion
The selection of an appropriate analytical method for this compound quantification depends on the specific research question, the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[9]
-
LC-MS/MS currently offers the highest sensitivity and selectivity, making it the gold standard for quantitative bioanalysis of tryptamines in complex matrices.[5][10]
-
GC-MS is a robust and reliable technique, particularly for structural confirmation, though it often requires a derivatization step.[4]
-
HPLC with UV or fluorescence detection can be a cost-effective option for analyzing samples with higher concentrations of this compound.[5]
-
ELISA , if developed and validated, could serve as a high-throughput screening tool, but positive results would likely require confirmation by a more specific method like LC-MS/MS.
Ultimately, regardless of the chosen method, rigorous single-laboratory validation is essential to ensure the generation of reliable and reproducible data. For multi-site studies, a cross-validation or method transfer study should be conducted to ensure data comparability between laboratories.[11]
References
- 1. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. A spectrophotometric method for N-nicotinoyl-tryptamine (this compound) assay in the blood serum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Metabolic Fates of Tryptamide and Its Analogs
For researchers, scientists, and drug development professionals, understanding the metabolic profile of a compound is a cornerstone of preclinical development. This guide provides a comparative analysis of the metabolic pathways of tryptamide and its key analogs, offering insights into their biotransformation and providing detailed experimental protocols for their evaluation.
This document delves into the known metabolic routes of this compound, N-acetyltryptamine, and other derivatives, highlighting the enzymatic players involved. Furthermore, it supplies comprehensive methodologies for conducting in vitro metabolic stability assays and subsequent metabolite identification, empowering researchers to generate critical data for drug candidate selection and optimization.
Comparative Metabolic Pathways: A Tale of Two Moieties
The metabolic fate of tryptamine and its analogs is largely dictated by the nature of the substituent on the ethylamine side chain. While tryptamine itself is a primary substrate for monoamine oxidases, its N-acetylated counterpart and other N-alkylated analogs are more susceptible to cytochrome P450-mediated metabolism.
This compound: The metabolism of the parent compound, tryptamine, is characterized by rapid oxidative deamination. This process is primarily catalyzed by monoamine oxidase (MAO), particularly MAO-A, leading to the formation of indole-3-acetaldehyde.[1] This intermediate is then further oxidized to indole-3-acetic acid (IAA), the major metabolite of tryptamine.[2]
N-Acetyltryptamine (NAT): The biosynthesis of N-acetyltryptamine from tryptamine is a key metabolic step, catalyzed by arylalkylamine N-acetyltransferase (AANAT).[3] While the formation of NAT is well-understood, its subsequent metabolic breakdown is less clearly defined in the available literature. It is hypothesized to undergo hydroxylation on the indole ring or the acetyl group, mediated by CYP enzymes.
Other this compound Analogs (e.g., 5-MeO-MiPT, EPT): For N,N-dialkylated tryptamine analogs, such as 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) and N-ethyl-N-propyltryptamine (EPT), the primary metabolic routes involve N-dealkylation and hydroxylation of the indole ring or alkyl side chains.[4][5] These transformations are predominantly carried out by various cytochrome P450 isoenzymes, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4.[6]
Below are diagrams illustrating the key metabolic pathways.
In Vitro Metabolic Stability: A Comparative Overview
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug candidate. These assays typically involve incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes.
While direct comparative quantitative data for this compound and its analogs is sparse in the public domain, a qualitative comparison can be drawn from existing literature. Tryptamine is known to be rapidly metabolized, primarily by MAO.[2] In contrast, N-acetylation or N-alkylation of the amine group generally reduces susceptibility to MAO, shifting the metabolic burden to the slower CYP-mediated pathways. This suggests that N-acetyltryptamine and other N-alkylated analogs would likely exhibit greater metabolic stability in vitro compared to tryptamine.
Table 1: Summary of Metabolic Pathways and Enzymes
| Compound | Primary Metabolic Pathway(s) | Key Enzymes Involved |
| This compound | Oxidative Deamination | Monoamine Oxidase A (MAO-A) |
| N-Acetyltryptamine | N-Acetylation (formation) | Arylalkylamine N-acetyltransferase (AANAT) |
| N,N-Dialkyl Analogs | N-Dealkylation, Hydroxylation | Cytochrome P450s (CYP1A2, 2C19, 2D6, 3A4) |
Experimental Protocols
To facilitate further research, detailed protocols for conducting a comparative in vitro metabolic stability study and subsequent metabolite identification are provided below.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its analogs.
Materials:
-
Test compounds (this compound, N-acetyltryptamine, etc.)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
Internal Standard (IS)
-
Acetonitrile (ACN) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: Metabolite Identification using LC-HR-MS/MS
Objective: To identify the major metabolites of this compound and its analogs formed during in vitro incubation.
Materials:
-
Samples from the in vitro metabolic stability assay
-
High-Resolution Mass Spectrometer (HR-MS) coupled to a UHPLC system
-
Metabolite identification software
Procedure:
-
Sample Preparation:
-
Use the quenched and centrifuged samples from the metabolic stability assay.
-
-
LC-HR-MS/MS Analysis:
-
Develop a UHPLC method to achieve chromatographic separation of the parent compound and its potential metabolites.
-
Acquire data in both positive and negative ionization modes using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Obtain high-resolution mass spectra for precursor and product ions.
-
-
Data Processing and Analysis:
-
Use metabolite identification software to search for expected and unexpected metabolites by comparing the chromatograms of the t=0 and t=x samples.
-
Propose metabolite structures based on accurate mass measurements, isotopic patterns, and fragmentation spectra.
-
In Vivo Pharmacokinetics: A Glimpse into the Whole Picture
While in vitro data is invaluable, in vivo studies are necessary to understand the full pharmacokinetic profile of a compound.
Tryptamine: Consistent with its rapid in vitro metabolism, tryptamine has a very short elimination half-life and low oral bioavailability.[2]
N-Acetyltryptamine (NAT): In vivo studies have detected N-acetyltryptamine in the plasma of humans, rats, and rhesus macaques.[3] Plasma concentrations of NAT exhibit a diurnal rhythm, with levels increasing during the night.[3] In humans, daytime plasma levels are in the low nanomolar range.[3]
Conclusion
The metabolic profiling of this compound and its analogs reveals distinct pathways governed by their chemical structures. This compound is rapidly cleared via MAO-mediated deamination, while N-acetylation or N-alkylation shifts the metabolism towards slower, CYP-dependent routes, likely resulting in increased metabolic stability. The provided experimental protocols offer a robust framework for researchers to generate comparative data, aiding in the selection and optimization of novel tryptamine-based drug candidates. Further investigation into the specific metabolites of N-acetyltryptamine and the acquisition of direct comparative quantitative data will be crucial for a more complete understanding of the structure-metabolism relationships within this important class of compounds.
References
- 1. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. Daily Rhythm in Plasma N-Acetyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn , and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tryptamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of tryptamide and its derivatives is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper management and disposal of this compound waste in a research and development setting.
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1] All laboratory personnel should treat waste chemicals as hazardous unless confirmed to be non-hazardous by a designated safety officer.[2]
Hazard Profile and Safety Considerations
This compound and its related compounds, such as Tryptamine, present several hazards that must be considered during handling and disposal. These substances can be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[3] They may also cause an allergic skin reaction and respiratory irritation.[3] Furthermore, tryptamine is recognized as being toxic to aquatic life.[1][3]
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1][3] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][4] |
| Serious Eye Damage | Causes serious eye damage.[3] | Wear eye and face protection.[4] If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][3] |
| Aquatic Toxicity | Toxic to aquatic organisms.[1] | Avoid release to the environment.[3] Do not allow product to reach the sewage system.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, from initial collection to final removal from the laboratory.
Step 1: Waste Segregation and Collection
-
Identify Waste: All this compound-contaminated materials, including unused product, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, wipes), should be considered hazardous chemical waste.[2][6]
-
Use Appropriate Containers: Collect this compound waste in a designated, chemically compatible container.[6][7] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7] Plastic containers are often preferred for storing waste materials.[8]
-
Avoid Mixing: Never mix incompatible wastes in the same container.[6] this compound is incompatible with strong oxidizing agents and strong acids.[1]
Step 2: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with a hazardous waste tag.[6] The label must include the full chemical name ("this compound waste"), the percentage of each chemical component, and the date the container was first used for waste accumulation.[6] Do not use abbreviations or chemical formulas.[9]
-
Secure Storage: Keep waste containers closed at all times, except when adding waste.[6] Store the sealed containers in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[8]
-
Secondary Containment: Use secondary containment, such as a tray or bin, for all liquid this compound waste to prevent the spread of spills.[6]
Step 3: Disposal and Removal
-
Prohibited Disposal Methods:
-
Engage a Licensed Professional: The standard and required method for final disposal is to entrust the waste to a licensed waste disposal company.[4] These companies are equipped to handle and treat hazardous materials in accordance with all federal, state, and local regulations.[10]
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste manager to schedule a pickup for your properly labeled and sealed waste containers.[6]
Step 4: Managing Empty Containers and Spills
-
Empty Containers:
-
A container that held this compound is not considered empty until all contents have been thoroughly removed.[6]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[6]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6] After thorough rinsing and air-drying, deface all labels and the container may be disposed of as non-hazardous waste.[2][6]
-
-
Spill Cleanup:
-
In case of a spill, immediately alert personnel in the area.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Use dry cleanup procedures for solid this compound to avoid generating dust.[10] Sweep up the material and place it in a suitable, labeled container for disposal as hazardous waste.[1][10]
-
Residue from spill clean-up materials, such as contaminated rags and absorbents, must also be disposed of as hazardous waste.[6]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ptb.de [ptb.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Tryptamide
For Immediate Implementation: A Comprehensive Guide to the Safe Handling and Disposal of Tryptamide in a Laboratory Setting.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation, drowsiness, or dizziness.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent eye contact.[3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves should be worn.[3][4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing.[4] |
| Respiratory Protection | Particulate Respirator | In cases of potential dust or aerosol generation, a NIOSH-approved particulate respirator (e.g., N95) is recommended.[3][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following workflow outlines the key stages from preparation to post-experiment cleanup.
Experimental Protocol: Preparation of a this compound Solution
This protocol details the steps for safely preparing a this compound solution.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Place a calibrated analytical balance inside the fume hood.
-
Select an appropriate glass beaker and a magnetic stir bar.
-
-
Weighing the this compound:
-
Place a piece of weighing paper or a weigh boat on the analytical balance and tare the balance.
-
Carefully add the desired amount of solid this compound to the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight of the this compound.
-
-
Dissolving the this compound:
-
Carefully transfer the weighed this compound into the glass beaker.
-
Add the desired solvent to the beaker.
-
Place the beaker on a magnetic stir plate and add the stir bar.
-
Start the stirrer at a low speed to avoid splashing and allow the this compound to dissolve completely. Gentle heating may be applied if necessary, depending on the solvent and desired concentration.
-
-
Post-Procedure:
-
Once the this compound is fully dissolved, stop the stirrer and carefully remove the beaker.
-
Label the container with the contents, concentration, date, and your initials.
-
Proceed with your experiment, following all laboratory safety guidelines.
-
Quantitative Data Summary
The following table summarizes key quantitative safety information for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (as PNOS) | TWA: 10 mg/m³ (Inhalable), 3 mg/m³ (Respirable) | [1] |
| Flash Point | 185 °C / 365 °F | [6] |
| Autoignition Temperature | 491 °C / 915.8 °F | [6] |
PNOS: Particles (Insoluble or Poorly Soluble) Not Otherwise Specified. This is a conservative proxy in the absence of a specific OEL for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Disposal Procedures
-
Solid Waste:
-
Unused or waste solid this compound, as well as contaminated items such as weighing paper, gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[7]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Do not pour this compound solutions down the drain.
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
-
Final Disposal:
-
All this compound waste must be disposed of through your institution's hazardous waste management program. Do not mix with household garbage.[1] Ensure compliance with all local, state, and federal regulations.
-
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assays.cancer.gov [assays.cancer.gov]
- 3. Development and implementation of SafeMedWaste, a chemical denaturant for non-hazardous disposal of controlled medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. ptb.de [ptb.de]
- 6. epfl.ch [epfl.ch]
- 7. metis.melbournechildrens.com [metis.melbournechildrens.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
